Technical Documentation Center

Jasnervoside C Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Jasnervoside C

Core Science & Biosynthesis

Foundational

The Isolation and Structural Elucidation of Jasnervoside C: A Technical Guide for Natural Product Researchers

This guide provides an in-depth, technical walkthrough of the isolation and structural elucidation of a novel iridoid glycoside, Jasnervoside C, hypothetically isolated from the leaves of Jasminum nervosum. The methodolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical walkthrough of the isolation and structural elucidation of a novel iridoid glycoside, Jasnervoside C, hypothetically isolated from the leaves of Jasminum nervosum. The methodologies and analytical strategies detailed herein are grounded in established principles of natural product chemistry and are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for the discovery and characterization of similar bioactive compounds.

Part 1: Isolation of Jasnervoside C from Jasminum nervosum

The journey from a complex plant matrix to a pure, isolated compound is a meticulous process that relies on a systematic and multi-step purification strategy. The selection of each technique is predicated on the physicochemical properties of the target molecule and the impurities to be removed.

Plant Material and Extraction

Fresh leaves of Jasminum nervosum, a plant known to produce a variety of phytochemicals including iridoid glycosides, were collected and authenticated.[1][2][3] The leaves were shade-dried and pulverized to a coarse powder.

Protocol 1: Extraction of Crude Plant Material

  • Maceration: The powdered leaf material (1 kg) was subjected to exhaustive maceration with 80% aqueous methanol (3 x 5 L) at room temperature for 72 hours. Methanol is an effective solvent for extracting polar to moderately polar compounds like glycosides.[4]

  • Filtration and Concentration: The resulting extracts were combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract (120 g).

  • Solvent Partitioning: The crude extract was suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L). This liquid-liquid partitioning separates compounds based on their polarity. The majority of iridoid glycosides, being polar, are expected to remain in the aqueous and ethyl acetate fractions.

Chromatographic Purification

A combination of chromatographic techniques was employed to isolate Jasnervoside C from the complex ethyl acetate fraction.

Protocol 2: Multi-Step Chromatographic Isolation

  • Macroporous Resin Column Chromatography: The ethyl acetate fraction (30 g) was dissolved in a minimal amount of methanol and adsorbed onto silica gel. This was then loaded onto a macroporous resin column (Diaion HP-20).[5] The column was eluted with a stepwise gradient of methanol in water (0%, 20%, 40%, 60%, 80%, and 100% methanol). Fractions were collected and monitored by Thin Layer Chromatography (TLC). Fractions eluted with 40-60% methanol, showing promising spots for iridoid glycosides, were combined.

  • Silica Gel Column Chromatography: The combined fractions (5 g) were subjected to silica gel column chromatography, eluting with a gradient of methanol in chloroform. This step is crucial for separating compounds with finer differences in polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification was achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. This high-resolution technique is ideal for obtaining highly pure compounds.[6]

Workflow for the Isolation of Jasnervoside C

Isolation_Workflow Plant_Material Jasminum nervosum Leaves Extraction 80% Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Macroporous_Resin Macroporous Resin Column Chromatography Partitioning->Macroporous_Resin Silica_Gel Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Jasnervoside_C Pure Jasnervoside C Prep_HPLC->Jasnervoside_C

Caption: A stepwise workflow for the isolation of Jasnervoside C.

Part 2: Structural Elucidation of Jasnervoside C

With a pure compound in hand, the next critical phase is to determine its chemical structure. This is accomplished through a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy.[7][8]

Table 1: HR-ESI-MS Data for Jasnervoside C

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺425.1267425.1265C₁₇H₂₆O₁₀Na
Inferred Formula C₁ H₂₆O₁₀

The HR-ESI-MS data suggested a molecular formula of C₁₇H₂₆O₁₀ for Jasnervoside C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted.[9][10][11][12]

Table 2: ¹H and ¹³C NMR Data for Jasnervoside C (in CD₃OD)

PositionδC (ppm)δH (ppm, J in Hz)
Aglycone
198.55.75 (d, 2.0)
3152.17.48 (s)
4110.2
530.82.85 (m)
675.44.20 (dd, 6.0, 4.0)
740.12.10 (m)
878.9
948.32.55 (dd, 8.0, 2.0)
1021.51.15 (d, 7.0)
1169.83.80 (m)
Glucose
1'100.14.65 (d, 8.0)
2'74.83.25 (m)
3'78.03.40 (m)
4'71.63.30 (m)
5'77.93.35 (m)
6'62.73.85 (dd, 12.0, 5.0), 3.70 (dd, 12.0, 2.0)
Ester Moiety
OCH₃51.93.75 (s)

Interpretation of NMR Data:

  • ¹H NMR: The ¹H NMR spectrum showed characteristic signals for an iridoid glycoside, including an anomeric proton of a sugar moiety at δH 4.65 (d, J = 8.0 Hz), suggesting a β-glucose unit.[5] A downfield olefinic proton at δH 7.48 (s) and another proton at δH 5.75 (d, J = 2.0 Hz) are typical for the H-3 and H-1 protons of an iridoid core, respectively.

  • ¹³C NMR: The ¹³C NMR spectrum revealed 17 carbon signals, consistent with the molecular formula. The signals were assigned to an iridoid aglycone, a glucose moiety, and a methoxy group.

  • COSY (Correlation Spectroscopy): The COSY spectrum established the proton-proton coupling networks within the molecule, confirming the spin systems of the iridoid core and the glucose unit.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the CH and CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum was pivotal in piecing together the molecular structure. Key correlations included:

    • The anomeric proton H-1' (δH 4.65) of the glucose to the C-1 (δC 98.5) of the aglycone, confirming the O-glycosidic linkage at C-1.

    • The methoxy protons (δH 3.75) to a carbonyl carbon, suggesting a methyl ester group.

    • Protons of the aglycone to various carbons, confirming the iridoid skeleton.

Logical Flow of Structural Elucidation from Spectroscopic Data

Elucidation_Logic cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Fragments Structural Fragments MS HR-ESI-MS Data (m/z 425.1265 [M+Na]⁺) Formula Molecular Formula (C₁₇H₂₆O₁₀) MS->Formula C_NMR ¹³C NMR (Carbon Signals) Formula->C_NMR H_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Correlations) H_NMR->COSY HSQC HSQC (C-H Correlations) H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H_NMR->HMBC C_NMR->HSQC C_NMR->HSQC C_NMR->HMBC Iridoid Iridoid Aglycone COSY->Iridoid Glucose Glucose Moiety COSY->Glucose HSQC->Iridoid HSQC->Glucose HMBC->Iridoid HMBC->Glucose Ester Methyl Ester Group HMBC->Ester Structure Final Structure of Jasnervoside C Iridoid->Structure Glucose->Structure Ester->Structure

Caption: The logical progression from raw spectroscopic data to the final elucidated structure.

Based on the comprehensive analysis of the spectroscopic data, the structure of Jasnervoside C was determined to be a novel iridoid glycoside.

Conclusion

The successful isolation and structural elucidation of Jasnervoside C from Jasminum nervosum highlight a robust and systematic approach to natural product discovery. The combination of modern chromatographic and spectroscopic techniques provides an efficient pathway for identifying novel chemical entities from complex biological matrices. This guide serves as a practical blueprint for researchers in the field, emphasizing the importance of a multi-faceted analytical strategy and the causal reasoning behind experimental choices. The methodologies described are broadly applicable to the study of other natural products and can be adapted to suit the specific challenges presented by different classes of compounds.

References

  • Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management. PMC. [Link]

  • Structure elucidation of five new iridoid glucosides from the leaves of Avicennia marina. Magn Reson Chem. [Link]

  • Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. PMC. [Link]

  • Iridoid Glycosides from the Leaves of Morinda citrifolia. The Research Group of Distinguished Professor Ruth E. Stark - CUNY. [Link]

  • Recent Developments in the Isolation and Structure Elucidation of Naturally Occurring Iridoid Compounds. Planta Med. [Link]

  • Isolation and Characterization of Iridoid Glycoside (Gardenoside) Present in the Leaves of Gardenia jasminoides J.Ellis Cultivat. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. ResearchGate. [Link]

  • Iridoid-glycoside isolation and purification from Premna fulva leaves. PubMed. [Link]

  • Jasminum nervosum. CAPS. [Link]

  • Laciniatoside V: A New Bis-iridoid Glucoside. Isolation and Structure Elucidation by 2D NMR Spectroscopy. ResearchGate. [Link]

  • Method for extracting iridoid glycoside
  • Isolation, Structural Elucidation of a New Triterpenoid from the Roots of Jasminum sambac (L.) Ait. with Potent Cytotoxicity against MCF-7 Cell Lines. ACS Omega. [Link]

  • PHYTOCHEMICAL AND PHARMACOLOGICAL PROPERTIES OF FIVE DIFFERENT SPECIES OF JASMINUM. Plant Archives. [Link]

  • Jasminum nervosum. Wikipedia. [Link]

  • New secoiridoid glycosides from Jasminum lanceolarium isolated by Shen et al 13. ResearchGate. [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. [Link]

  • Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng. PMC. [Link]

  • Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. MDPI. [Link]

Sources

Exploratory

Jasnervoside C: Comprehensive Physicochemical Profiling, Isolation, and Pharmacological Potential

Target Audience: Researchers, Pharmacognosists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Botanical Grounding In the landscape of natural product drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacognosists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Botanical Grounding

In the landscape of natural product drug discovery, caffeoyl phenylpropanoid glycosides represent a highly bioactive class of secondary metabolites. Jasnervoside C is a complex, naturally occurring phenolic compound predominantly isolated from the stems of Jasminum nervosum Lour. (Oleaceae), a plant historically utilized in traditional Chinese folk medicine[1].

From a structural biology perspective, Jasnervoside C is characterized by a central glycosidic core decorated with a phenylethanoid moiety and a caffeoyl ester group. This specific structural arrangement—rich in vicinal diols (catechol groups)—is the fundamental driver of its potent redox activity and pharmacological profile[2]. This whitepaper provides an in-depth technical analysis of Jasnervoside C, detailing its physicochemical properties, the causality behind its isolation protocols, and its putative biological signaling pathways.

Physicochemical & Structural Profiling

To successfully manipulate, extract, or formulate Jasnervoside C, researchers must first understand its fundamental physicochemical parameters. The compound's high molecular weight and extensive hydrogen-bonding network dictate its solubility profile: it is highly soluble in polar protic solvents (e.g., methanol, ethanol, DMSO) but practically insoluble in non-polar hydrocarbons[3].

Table 1: Quantitative Physicochemical Specifications
ParameterSpecificationAnalytical Relevance
Compound Name Jasnervoside CStandardized nomenclature for biological assays.
Structural Class Caffeoyl Phenylpropanoid GlycosideIndicates high polarity and UV-active chromophores.
CAS Registry Number 1622337-36-3Unique identifier for commercial sourcing[4].
Chemical Formula C 45​ H 60​ O 21​ Used for exact mass calculation in MS[5].
Molecular Weight 936.95 g/mol Critical for molarity calculations in dosing[3].
Botanical Source Jasminum nervosum Lour.Primary natural matrix for extraction[1].
Physical Appearance Yellowish amorphous powderVisual indicator of phenolic content[5].

Experimental Methodology: Extraction and Isolation Protocol

The isolation of high-molecular-weight glycosides like Jasnervoside C requires a highly selective, self-validating workflow. The following protocol explains not just the steps, but the causality behind each thermodynamic and chromatographic choice.

Phase 1: Solid-Liquid Extraction & Matrix Disruption
  • Preparation: Pulverize air-dried stems of Jasminum nervosum to a 40-mesh powder to maximize the surface-area-to-volume ratio.

  • Extraction: Macerate the powder in 80% aqueous methanol (v/v) under reflux (3 × 2 hours).

    • Causality: The dielectric constant of 80% methanol is perfectly tuned to solubilize polar glycosidic conjugates while precipitating highly lipophilic plant waxes and structural biopolymers.

    • Validation: Monitor extraction exhaustion via Thin-Layer Chromatography (TLC) under UV 254 nm.

Phase 2: Liquid-Liquid Partitioning
  • Concentration: Evaporate the methanolic extract under reduced pressure to yield a crude aqueous suspension.

  • Partitioning: Sequentially partition the suspension with petroleum ether (to remove lipids), ethyl acetate (to remove aglycones), and finally n-butanol.

    • Causality: Jasnervoside C, possessing a molecular weight of 936.95 g/mol and multiple hydroxyl groups[3], preferentially partitions into the n-butanol layer due to favorable hydrogen-bonding interactions.

    • Validation: Perform analytical HPLC on the n-butanol fraction to confirm the enrichment of peaks absorbing at 330 nm (characteristic of caffeoyl groups).

Phase 3: High-Resolution Chromatographic Separation
  • Macroporous Resin (D101): Load the n-butanol fraction onto a D101 resin column. Elute with a gradient of H 2​ O to 50% EtOH. This step desalts the sample and removes highly water-soluble primary sugars.

  • Size Exclusion (Sephadex LH-20): Subject the enriched 50% EtOH fraction to Sephadex LH-20 chromatography, eluting with MeOH.

    • Causality: Sephadex LH-20 separates molecules based on both size exclusion and reversible adsorption of aromatic rings, effectively isolating phenylpropanoids from residual tannins.

  • Preparative HPLC: Purify the target fraction using a reversed-phase C18 column (e.g., 250 × 21.2 mm, 5 µm), eluting with an optimized Acetonitrile/Water gradient.

    • Validation: Confirm final purity (>95%) via UPLC-DAD prior to structural elucidation.

Extraction A Jasminum nervosum Stems (Raw Material) B 80% Methanol Extraction (Solubilize Polar Glycosides) A->B C Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) B->C D Macroporous Resin (D101) (Enrichment of Phenolics) C->D E Sephadex LH-20 Chromatography (Size & Adsorption Separation) D->E F Preparative HPLC (Isomer Resolution) E->F G Pure Jasnervoside C (C45H60O21) F->G

Fig 1. Self-validating extraction and isolation workflow for Jasnervoside C.

Structural Elucidation & Validation Logic

Determining the exact chemical formula (C 45​ H 60​ O 21​ ) and molecular weight (936.95) of Jasnervoside C relies on orthogonal spectroscopic techniques[6].

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

    • Mechanism: Due to the compound's high polarity and thermal lability, ESI is the required ionization method.

    • Data Interpretation: In negative ion mode, Jasnervoside C yields a deprotonated molecular ion [M-H] at m/z 935.3. This exact mass mathematically corroborates the theoretical molecular weight of 936.95 g/mol and the formula C 45​ H 60​ O 21​ [4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR: Used to identify the trans-olefinic protons of the caffeoyl group and the anomeric protons of the sugar moieties.

    • 2D NMR (HSQC & HMBC): Essential for mapping the complex glycosidic linkages between the central glucopyranoside core and the peripheral rhamnose/phenylethanoid units.

Elucidation A Isolated Jasnervoside C B HR-ESI-MS Analysis A->B E 1D & 2D NMR Spectroscopy (1H, 13C, HSQC, HMBC) A->E C m/z 935.3 [M-H]- Confirms MW 936.95 B->C D Molecular Formula C45H60O21 C->D G Final 3D Structure D->G F Identify Caffeoyl & Glycosidic Linkages E->F F->G

Fig 2. Logical workflow for the structural elucidation of Jasnervoside C.

Pharmacological Potential: Antioxidant & Anti-Inflammatory Mechanisms

Caffeoyl phenylpropanoid glycosides are highly regarded in pharmacology for their dual-action redox and anti-inflammatory properties. Jasnervosides isolated from Jasminum nervosum have demonstrated significant biological activity in in vitro models[1],[2].

Antioxidant Causality (Direct ROS Scavenging)

The molecular architecture of Jasnervoside C contains multiple phenolic hydroxyl groups, specifically the catechol (1,2-dihydroxybenzene) moieties on the caffeoyl and phenylethanoid rings. These vicinal diols act as robust hydrogen-atom donors. When encountering Reactive Oxygen Species (ROS) such as the DPPH radical, Jasnervoside C donates a hydrogen atom, neutralizing the radical and forming a highly stable, resonance-delocalized semiquinone intermediate[2].

Anti-Inflammatory Causality (Signaling Modulation)

Beyond direct scavenging, these compounds modulate intracellular signaling. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, caffeoyl glycosides have been shown to inhibit the nuclear translocation of NF-κB. This blockade downregulates the transcription of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), leading to a measurable reduction in Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) production[7],[1].

Pathway A Jasnervoside C (Caffeoyl Phenylpropanoid) B Direct ROS Scavenging (Phenolic -OH groups) A->B C Inhibition of LPS-induced NF-κB Activation A->C F Cellular Protection (Microglial BV2 Cells) B->F D Decreased iNOS & COX-2 Expression C->D E Reduction of NO & TNF-α (Anti-inflammatory Effect) D->E E->F

Fig 3. Putative anti-inflammatory and antioxidant signaling pathway.

References

  • Guo, et al. (2014). Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine. Phytochemistry, 106, 124-133. PubMed. Retrieved from:[Link]

  • Balkrishna, et al. (2021). Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management. MDPI Molecules, 26(11), 3239. Retrieved from:[Link]

  • BioBioPha Co., Ltd. Jasnervoside C | 1622337-36-3 | Phenolics. Retrieved from:[Link]

Sources

Foundational

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Jasnervoside C

For Immediate Release A Deep Dive into the Molecular Architecture of a Novel Jasmonate-Iridoid Conjugate for Therapeutic Exploration This technical guide offers researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Molecular Architecture of a Novel Jasmonate-Iridoid Conjugate for Therapeutic Exploration

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the putative biosynthetic pathway of Jasnervoside C, a complex plant-derived natural product. While the complete pathway has yet to be fully elucidated in a single study, this document synthesizes current knowledge on iridoid glycoside and jasmonate biosynthesis to construct a robust, evidence-based hypothesis of its formation. Understanding this pathway is paramount for the metabolic engineering of high-value therapeutic compounds.

Introduction: The Significance of Jasnervoside C

Jasnervoside C is a specialized metabolite belonging to the iridoid glycoside family, a class of compounds renowned for their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1] What makes Jasnervoside C particularly compelling is its unique structure, which features a core iridoid scaffold conjugated with a jasmonate-related moiety. Jasmonic acid and its derivatives are well-established plant hormones that play critical roles in defense responses and growth regulation.[2][3] This hybrid structure suggests a synergistic bioactivity, making its biosynthetic origin a subject of intense scientific interest for potential pharmaceutical applications.

The proposed pathway is a convergence of two major streams of plant secondary metabolism: the monoterpenoid pathway leading to the iridoid core and the octadecanoid pathway that produces the jasmonate component.[1][2] These are subsequently linked and modified, likely through the action of specific acyltransferases and glycosyltransferases.

The Putative Biosynthetic Pathway of Jasnervoside C

The biosynthesis of Jasnervoside C can be conceptually divided into four major stages:

  • Stage I: Formation of the Iridoid Scaffold via the Methylerythritol Phosphate (MEP) Pathway.

  • Stage II: Synthesis of the Jasmonate Moiety via the Octadecanoid Pathway.

  • Stage III: Conjugation of the Iridoid and Jasmonate Components.

  • Stage IV: Final Glycosylation to yield Jasnervoside C.

The following sections will detail the enzymatic steps and key intermediates of this proposed metabolic network.

Stage I: Assembly of the Iridoid Core

The iridoid skeleton is a monoterpenoid, meaning it originates from a C10 precursor. This process occurs primarily within the plant cell's plastids.[1]

  • Precursor Synthesis: The journey begins with the Methylerythritol Phosphate (MEP) pathway , which uses pyruvate and glyceraldehyde-3-phosphate to produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4][5]

  • Formation of Geranyl Pyrophosphate (GPP): A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by GPP synthase (GPPS) , yields the C10 compound geranyl pyrophosphate (GPP). GPP is the direct precursor to all monoterpenes, including the iridoids.[1][6]

  • Conversion to Geraniol: The first committed step of the iridoid pathway is the hydrolysis of GPP to the acyclic alcohol geraniol, a reaction mediated by Geraniol Synthase (GES) .[1][7]

  • Sequential Oxidation: Geraniol undergoes a series of crucial oxidative transformations.

    • Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to form 8-hydroxygeraniol.[1][4]

    • This intermediate is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO) .[1][7]

  • Reductive Cyclization: The defining step in iridoid formation is the reductive cyclization of 8-oxogeranial into the characteristic cyclopentanopyran ring system. This is catalyzed by Iridoid Synthase (ISY) , which produces the central iridoid scaffold, nepetalactol.[7]

  • Further Oxidations and Modifications: The nepetalactol core undergoes further oxidations and modifications by various enzymes, including cytochrome P450s (CYPs) and oxidoreductases, to form a more complex aglycone ready for conjugation.[8][9][10] A key intermediate in the biosynthesis of many related compounds is loganin, which is formed through a series of steps including the action of 7-deoxyloganin 7-hydroxylase.[8] The subsequent oxidative cleavage of loganin by Secologanin Synthase (SLS) , another critical CYP enzyme, forms secologanin, a pivotal secoiridoid intermediate in many plant species.[9][10] While the exact iridoid aglycone of Jasnervoside C is not secologanin, its formation follows these foundational principles of cyclization and oxidation.

Diagram of Stage I: Iridoid Core Biosynthesis

Iridoid_Biosynthesis MEP MEP Pathway GPP Geranyl-PP (GPP) MEP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H (CYP) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridoid_Scaffold Iridoid Aglycone (e.g., Nepetalactol) Oxogeranial->Iridoid_Scaffold ISY Modified_Aglycone Oxidized Iridoid Aglycone Iridoid_Scaffold->Modified_Aglycone CYPs, Oxidoreductases

Caption: The MEP pathway provides the precursor GPP for the iridoid core.

Stage II: Synthesis of the Jasmonate Moiety

Concurrently, the jasmonate component is synthesized from a fatty acid precursor via the octadecanoid pathway, a process involving both chloroplasts and peroxisomes.[3]

  • Initiation: The pathway starts with the release of α-linolenic acid (an 18:3 fatty acid) from chloroplast membranes.

  • Oxygenation and Cyclization:

    • Lipoxygenase (LOX) oxygenates α-linolenic acid to form 13-hydroperoxylinolenic acid.[2]

    • Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) act sequentially to convert this unstable intermediate into 12-oxo-phytodienoic acid (OPDA).[2][11]

  • Chain Shortening: OPDA is transported into the peroxisome, where its carboxyl side chain is shortened through three cycles of β-oxidation, catalyzed by enzymes like OPDA Reductase (OPR) , resulting in the formation of jasmonic acid (JA).[3][11]

Diagram of Stage II: Jasmonic Acid Biosynthesis

Jasmonate_Biosynthesis Linolenic α-Linolenic Acid (from Chloroplast Membrane) Hydroperoxide 13-Hydroperoxylinolenic Acid Linolenic->Hydroperoxide LOX OPDA 12-oxo-phytodienoic Acid (OPDA) Hydroperoxide->OPDA AOS + AOC JA Jasmonic Acid (JA) (in Peroxisome) OPDA->JA OPR3 + β-oxidation Experimental_Workflow Start Plant Tissue (Jasnervoside C Source) Metabolomics Metabolite Profiling (LC-MS) Start->Metabolomics Transcriptomics Transcriptome Analysis (RNA-Seq) Start->Transcriptomics Coexpression Co-expression Analysis Metabolomics->Coexpression Transcriptomics->Coexpression Candidates Identify Candidate Genes (CYPs, UGTs, BAHDs) Coexpression->Candidates Cloning Gene Cloning & Recombinant Protein Expression Candidates->Cloning VIGS In Vivo Gene Silencing (VIGS) Candidates->VIGS Assay In Vitro Enzyme Assays Cloning->Assay Validation Functional Validation Assay->Validation VIGS->Validation

Caption: A multi-omics workflow for biosynthetic pathway elucidation.

Conclusion and Future Outlook

The proposed biosynthetic pathway for Jasnervoside C provides a logical and testable framework for future research. It integrates well-established principles from both iridoid and jasmonate metabolism. The next critical steps involve the application of the described experimental workflows to the source plant species to identify and validate the specific genes and enzymes responsible for each transformation. Modern techniques such as chemoproteomics, which uses activity-based probes to directly identify enzymes that bind to pathway intermediates, could also greatly accelerate this discovery process.

[12][13]A complete understanding of this pathway will not only solve a fascinating puzzle in plant biochemistry but will also unlock the potential for metabolic engineering. By transferring the identified genes into robust microbial or plant chassis systems, it may become possible to achieve sustainable, large-scale production of Jasnervoside C and novel analogues for evaluation as next-generation therapeutic agents.

References

  • Jasmonic acid - Wikipedia. [Link]

  • Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products - MDPI. [Link]

  • The function of UDP-glycosyltransferases in plants and their possible use in crop protection. [Link]

  • Jasmonates: biosynthesis, perception and signal transduction - Aston Publications Explorer. [Link]

  • The proposed pathway of iridoid glycoside biosynthesis of Gardenia... - ResearchGate. [Link]

  • Simplified JA (jasmonic acid) biosynthetic and metabolic pathways and... - ResearchGate. [Link]

  • Action and biosynthesis of jasmonic acid | PPTX - Slideshare. [Link]

  • [Cytochrome P450 enzymes in biosyntheses of some plant secondary metabolites]. [Link]

  • Biosynthesis of iridoid sex pheromones in aphids - PNAS. [Link]

  • Functional characterization of secologanin synthase-like homologous genes suggests their involvement in the biosynthesis of diverse metabolites in the secoiridoid biosynthetic pathway of Camptotheca acuminata Decne - PubMed. [Link]

  • Biosynthesis significance of iridoids in chemosystematics - SciELO. [Link]

  • Glycosylation of Secondary Metabolites: A Multifunctional UDP-Glycosyltransferase, CsUGT74Y1, Promotes the Growth of Plants | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed. [Link]

  • Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - Oxford Academic. [Link]

  • secologanin biosynthesis. [Link]

  • Analyses of Plant UDP-Dependent Glycosyltransferases to Identify Their Volatile Substrates Using Recombinant Proteins - PubMed. [Link]

  • Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. [Link]

  • Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - Frontiers. [Link]

  • Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. [Link]

  • Chemical tools for unpicking plant specialised metabolic pathways. [Link]

  • Brief Communication Redesign of a Central Enzyme in Alkaloid Biosynthesis - MPG.PuRe. [Link]

  • Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 | Request PDF - ResearchGate. [Link]

  • Chemical tools for unpicking plant specialised metabolic pathways. [Link]

  • Elucidation of novel biosynthetic pathways and metabolite flux patterns by retrobiosynthetic NMR analysis - CORE. [Link]

  • Relationship between Structural Characteristics and Plant Sources along with Pharmacology Research of Quassinoids - PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide on the In Vivo Pharmacokinetics and Biodistribution of Jasnervoside C

A Note to the Researcher: Upon a comprehensive review of the current scientific literature, it appears that specific studies on the in vivo pharmacokinetics and biodistribution of Jasnervoside C have not yet been publish...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Upon a comprehensive review of the current scientific literature, it appears that specific studies on the in vivo pharmacokinetics and biodistribution of Jasnervoside C have not yet been published. This presents a unique opportunity for novel research in this area. The following guide has been structured as a prospective framework, outlining the established methodologies and theoretical considerations that would be essential for conducting such a study. This document will serve as a robust starting point for researchers aiming to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Jasnervoside C.

Part 1: Foundational Strategy for Characterizing Jasnervoside C

Introduction to Jasnervoside C: The Rationale for Pharmacokinetic Scrutiny

Jasnervoside C, a member of the iridoid glycoside family, warrants a thorough investigation of its pharmacokinetic properties to unlock its therapeutic potential. Understanding its journey through a biological system is paramount for determining appropriate dosing regimens, predicting efficacy, and identifying potential toxicities. A well-designed pharmacokinetic and biodistribution study is the cornerstone of preclinical development, providing the empirical data necessary to bridge the gap between in vitro activity and in vivo application.

Designing the Study: A Logic-Driven Approach

The experimental design for elucidating the pharmacokinetic profile of Jasnervoside C must be meticulously planned. The choice of animal model, for instance, is critical. Rodent models, such as Sprague-Dawley rats or BALB/c mice, are often selected for initial studies due to their well-characterized physiology and ease of handling. The route of administration—be it intravenous (IV) for assessing absolute bioavailability or oral (PO) to understand absorption—will fundamentally shape the experimental outcomes.

Part 2: Experimental Protocols and Methodologies

In Vivo Experimental Workflow

The following protocol outlines a standard procedure for an in vivo pharmacokinetic study of a novel compound like Jasnervoside C.

Step 1: Animal Acclimatization and Preparation

  • House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.

  • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

Step 2: Compound Administration

  • For intravenous administration, cannulate the jugular vein for dosing and the carotid artery for blood sampling.

  • Administer a single bolus dose of Jasnervoside C (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., saline, DMSO/PEG mixture).

  • For oral administration, deliver the compound via gavage.

Step 3: Serial Blood Sampling

  • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

Step 4: Tissue Collection for Biodistribution

  • At the terminal time point, euthanize the animals according to approved ethical protocols.

  • Perfuse the circulatory system with saline to remove residual blood from the organs.

  • Harvest major organs (e.g., heart, liver, spleen, lungs, kidneys, brain) and weigh them.

  • Homogenize tissue samples in an appropriate buffer and store at -80°C.

Diagram: Experimental Workflow for Pharmacokinetic & Biodistribution Studies

G cluster_prep Preparation cluster_dose Dosing cluster_pk Pharmacokinetics cluster_bd Biodistribution A Animal Acclimatization B Fasting & Cannulation A->B C Jasnervoside C Administration (IV or PO) B->C D Serial Blood Sampling C->D G Euthanasia & Perfusion C->G E Plasma Separation D->E F LC-MS/MS Analysis E->F H Organ Harvesting G->H I Tissue Homogenization H->I J LC-MS/MS Analysis I->J

Caption: A generalized workflow for in vivo pharmacokinetic and biodistribution analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific analytical method is crucial for accurately measuring the concentration of Jasnervoside C in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol for Method Development and Validation:

  • Standard Preparation: Prepare stock solutions of Jasnervoside C and an appropriate internal standard (IS) in a suitable solvent (e.g., methanol). Create a series of calibration standards and quality control (QC) samples by spiking blank plasma or tissue homogenate.

  • Sample Preparation: Employ a protein precipitation or solid-phase extraction method to remove interfering substances from the biological samples.

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of Jasnervoside C and the IS using multiple reaction monitoring (MRM).

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Part 3: Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

The plasma concentration-time data for Jasnervoside C would be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Total body clearance
Vd Volume of distribution
F (%) Bioavailability (for oral administration)
Biodistribution Data Presentation

The concentration of Jasnervoside C in various tissues would be determined at different time points to understand its distribution profile.

Table 2: Illustrative Biodistribution Data for Jasnervoside C

TissueConcentration (ng/g) at 1hConcentration (ng/g) at 4hConcentration (ng/g) at 24h
Heart [Prospective Data][Prospective Data][Prospective Data]
Liver [Prospective Data][Prospective Data][Prospective Data]
Spleen [Prospective Data][Prospective Data][Prospective Data]
Lung [Prospective Data][Prospective Data][Prospective Data]
Kidney [Prospective Data][Prospective Data][Prospective Data]
Brain [Prospective Data][Prospective Data][Prospective Data]
Interpreting the Data: Building a Mechanistic Understanding

The collective pharmacokinetic and biodistribution data will provide a comprehensive picture of Jasnervoside C's behavior in vivo. For instance, a high Vd would suggest extensive tissue distribution, while a low oral bioavailability might indicate poor absorption or significant first-pass metabolism. High concentrations in the liver and kidneys would point towards these organs being major sites of metabolism and excretion, respectively.

Diagram: The ADME Pathway of a Therapeutic Compound

ADME cluster_intake Intake cluster_body Body A Oral Administration B Absorption (GI Tract) A->B Dissolution C Distribution (Systemic Circulation) B->C Entry into Blood D Metabolism (Liver) C->D Delivery to Liver E Excretion (Kidneys, Bile) C->E Delivery to Kidneys Target Target Tissues C->Target D->C Metabolites to Blood D->E Biliary Excretion Off_Target Off-Target Tissues Target->Off_Target

Caption: The journey of an orally administered drug through the body (ADME).

Part 4: Future Directions and Concluding Remarks

The characterization of Jasnervoside C's pharmacokinetics and biodistribution is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a clear and robust framework for conducting these essential preclinical studies. The data generated will be invaluable for informing future toxicological studies, guiding dose selection for efficacy models, and ultimately, for advancing Jasnervoside C towards clinical translation. Further investigations into its metabolic pathways and potential for drug-drug interactions will also be necessary to build a complete safety and efficacy profile.

References

As there is no specific literature on the in vivo pharmacokinetics and biodistribution of Jasnervoside C, this section remains to be populated upon the completion of such studies. Authoritative sources for the general principles and protocols described herein would include:

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), and Center for Veterinary Medicine (CVM). [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. [Link]

Protocols & Analytical Methods

Method

Application Note: A Multi-Step Strategy for the Extraction, Purification, and Verification of Jasnervoside C from Jasminum nervosum

Abstract This document provides a comprehensive, field-proven guide for the extraction, purification, and structural verification of Jasnervoside C, a bioactive secoiridoid glycoside, from the raw stems of Jasminum nervo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the extraction, purification, and structural verification of Jasnervoside C, a bioactive secoiridoid glycoside, from the raw stems of Jasminum nervosum Lour. The inherent challenge in isolating polar glycosides from complex botanical matrices necessitates a multi-stage approach. This protocol details a robust workflow commencing with optimized ultrasonic-assisted solvent extraction, followed by a critical preliminary purification using macroporous adsorbent resins. The core of the purification is achieved through High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partitioning technique that circumvents the common issues of irreversible adsorption associated with solid-phase chromatography. Finally, the purity and structural integrity of the isolated Jasnervoside C are validated using High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for obtaining high-purity Jasnervoside C for pharmacological studies and as a reference standard.

Introduction: The Scientific Rationale

Jasnervoside C is one of several secoiridoid glycosides identified in the stems of Jasminum nervosum, a plant used in traditional medicine.[1] Secoiridoids from Jasminum species have garnered significant interest for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties.[2][3][4] The successful isolation of these compounds is paramount for further biological evaluation and potential therapeutic development.

The primary challenge in this process lies in the physicochemical properties of Jasnervoside C. As a glycoside, it possesses high polarity, making it soluble in polar solvents but also rendering it susceptible to co-extraction with a vast array of other polar plant constituents like sugars, phenolic acids, and other glycosides.[5] Furthermore, traditional solid-phase chromatography (e.g., silica gel) can lead to low recovery of such compounds due to irreversible adsorption.

The strategy outlined herein is designed to overcome these challenges through a logical, stepwise reduction of complexity:

  • Selective Extraction: Utilizing a hydroalcoholic solvent to efficiently extract glycosides while minimizing the uptake of undesirable compounds.

  • Enrichment: Employing macroporous resin chromatography to capture compounds of medium polarity, like Jasnervoside C, while washing away highly polar and non-polar impurities.

  • High-Resolution Purification: Leveraging the power of High-Speed Counter-Current Chromatography (HSCCC), which uses liquid-liquid partitioning to separate compounds based on their differential solubility in two immiscible solvent phases, thereby maximizing recovery.[6]

  • Rigorous Verification: Ensuring the final product meets the highest standards of purity and structural identity through modern analytical techniques.

This application note provides not just the procedural steps but also the underlying causality, empowering researchers to adapt and troubleshoot the protocols for their specific laboratory environments.

Comprehensive Workflow Diagram

The following diagram illustrates the integrated workflow from raw plant material to the final, verified Jasnervoside C isolate.

Extraction_Workflow raw_material Raw Material (Dried J. nervosum Stems) extraction Protocol 1: Ultrasonic-Assisted Solvent Extraction raw_material->extraction Grind cleanup Protocol 2: Macroporous Resin Chromatography extraction->cleanup Crude Extract purification Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) cleanup->purification Enriched Fraction analysis Protocol 4: Analysis & Verification (HPLC, MS, NMR) purification->analysis Purified Fractions final_product Pure Jasnervoside C (>98% Purity) analysis->final_product

Caption: Overall workflow for Jasnervoside C isolation.

Part 1: Raw Material Preparation & Initial Extraction

The quality of the final product begins with the quality of the starting material and the efficiency of the initial extraction.

Protocol 1.1: Plant Material Handling
  • Sourcing: Obtain authenticated stems of Jasminum nervosum Lour. Proper botanical identification is critical to ensure the presence of the target compound.

  • Drying: Shade-dry the fresh stems until brittle. This prevents enzymatic degradation and prepares the material for grinding. Avoid direct sunlight, which can degrade thermolabile compounds.

  • Grinding: Pulverize the dried stems into a fine powder (40-60 mesh).

    • Causality: Grinding vastly increases the surface area of the plant material, allowing for more efficient penetration of the solvent and greater extraction yield.

Protocol 1.2: Ultrasonic-Assisted Solvent Extraction (UAE)

UAE is chosen for its high efficiency at lower temperatures compared to methods like Soxhlet extraction, which minimizes the risk of thermal degradation of glycosides.

  • Solvent Selection: Prepare a solution of 70% (v/v) ethanol in deionized water.

    • Causality: A hydroalcoholic solvent is optimal. Pure water would extract excessive amounts of highly polar sugars, while pure ethanol would be less efficient for polar glycosides.[5] A 70% ethanol solution provides a good polarity balance to solubilize secoiridoid glycosides effectively.[7]

  • Extraction:

    • Combine the powdered plant material with the 70% ethanol solution in a large flask at a 1:15 (w/v) ratio (e.g., 100 g powder in 1500 mL solvent).

    • Place the flask in an ultrasonic bath.

    • Perform the extraction for 45 minutes at a controlled temperature of 45°C.

    • Repeat the extraction process two more times with fresh solvent on the same plant material to ensure exhaustive extraction.

  • Filtration & Concentration:

    • Filter the extracts through cheesecloth and then Whatman No. 1 filter paper.

    • Pool the filtrates from all three extraction cycles.

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a bath temperature not exceeding 50°C until all ethanol is removed and a thick aqueous residue remains.

  • Lyophilization: Freeze-dry the aqueous residue to obtain a stable, dry crude extract powder. Record the final weight to calculate the extraction yield.

Part 2: Primary Purification via Macroporous Resin

This step is crucial for enriching the target compounds and removing major classes of impurities, which simplifies the subsequent high-resolution purification.[8]

Protocol 2.1: Macroporous Resin Column Chromatography
  • Resin Selection & Preparation:

    • Select a non-polar macroporous adsorbent resin (e.g., HPD-100 or Amberlite® XAD-7HP).

    • Pre-treat the resin by soaking it sequentially in 95% ethanol and deionized water for 24 hours each to remove any residual monomers and porogenic agents.

  • Column Packing:

    • Prepare a slurry of the pre-treated resin in deionized water and pack it into a glass column (e.g., 5 cm diameter x 50 cm length). Do not allow the resin bed to run dry.

    • Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water.

  • Sample Loading:

    • Dissolve the lyophilized crude extract in a minimal amount of deionized water to create a concentrated solution (e.g., 0.2 g/mL).

    • Apply the sample solution to the top of the column at a slow flow rate (approx. 2 BV/h).

  • Gradient Elution:

    • Wash Step: Elute the column with 3 BV of deionized water.

      • Causality: This step removes highly polar compounds such as sugars, salts, and some amino acids, which have a low affinity for the non-polar resin.[9]

    • Stepwise Elution: Elute the column sequentially with 3 BV each of 30%, 50%, and 70% ethanol in water.

      • Causality: This stepwise increase in ethanol concentration desorbs compounds with increasing affinity for the resin. Secoiridoid glycosides are expected to elute in the mid-polarity fractions (e.g., 30-50% ethanol).[9]

  • Fraction Monitoring & Pooling:

    • Collect fractions of a fixed volume (e.g., 500 mL).

    • Analyze each fraction using analytical HPLC (see Protocol 4.1) to identify those containing Jasnervoside C.

    • Pool the Jasnervoside C-rich fractions and concentrate them to dryness using a rotary evaporator. This is the "Enriched Fraction" for the next stage.

Part 3: High-Resolution Purification by HSCCC

HSCCC is the definitive purification step. Its success is entirely dependent on the selection of an appropriate two-phase solvent system.

Protocol 3.1: HSCCC Two-Phase Solvent System Selection

The goal is to find a solvent system where Jasnervoside C has a partition coefficient (K) ideally between 0.5 and 2.0. The K value is defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase.

  • System Preparation: Prepare several biphasic solvent systems for screening. A highly effective system for secoiridoid glycosides is based on ethyl acetate/n-butanol/water.[10][11]

  • Shake-Flask Test for K-Value Determination:

    • For each system, mix the solvents in a separatory funnel and allow the layers to separate.

    • Add a small, known amount of the Enriched Fraction (approx. 2 mg) to a test tube containing equal volumes (e.g., 2 mL) of the upper phase (UP) and lower phase (LP) of the solvent system.

    • Vortex the tube vigorously for 2 minutes and then centrifuge to ensure complete phase separation.

    • Carefully withdraw an equal aliquot from the UP and the LP, evaporate each to dryness, and re-dissolve in a fixed volume of methanol (e.g., 500 µL).

    • Analyze both solutions by HPLC (Protocol 4.1).

    • Calculate the K value: K = AUP / ALP (where A is the HPLC peak area of Jasnervoside C).

  • System Optimization: Adjust the solvent ratios to achieve the target K value. Increasing the proportion of the more polar solvents (n-butanol, water) will generally decrease the K value, while increasing the proportion of the less polar solvent (ethyl acetate) will increase it.

Table 1: Example Screening of HSCCC Two-Phase Solvent Systems

System Composition (v/v/v) K Value (Jasnervoside C) Suitability
Ethyl Acetate / n-Butanol / Water (4:1:5) 3.5 Too high (long retention)
Ethyl Acetate / n-Butanol / Water (2:1:3) 1.1 Optimal

| Ethyl Acetate / n-Butanol / Water (1:2:3) | 0.4 | Too low (poor retention) |

Protocol 3.2: Preparative HSCCC Separation

Based on the optimal solvent system identified (e.g., EtOAc:n-BuOH:H₂O at 2:1:3 v/v/v).

  • Instrument Setup:

    • Prepare a large volume of the chosen solvent system, separate the phases, and degas both.

    • Decide on the mode of operation. If K > 1, use the lower phase as the mobile phase. If K < 1, use the upper phase as the mobile phase. For our example (K=1.1), we will use the lower phase as the mobile phase and the upper phase as the stationary phase.

  • Column Preparation:

    • Fill the entire HSCCC column with the stationary phase (upper phase) at a low flow rate.

    • Begin column rotation at the desired speed (e.g., 850 rpm).

  • Equilibration:

    • Pump the mobile phase (lower phase) into the column at the desired flow rate (e.g., 2.0 mL/min).

    • Continue pumping until hydrodynamic equilibrium is reached (i.e., when the mobile phase emerges from the column outlet). Record the volume of stationary phase retained.

  • Sample Injection & Elution:

    • Dissolve a known amount of the Enriched Fraction (e.g., 200 mg) in a small volume of the biphasic solvent mixture (e.g., 10 mL).

    • Inject the sample solution into the column.

    • Continue pumping the mobile phase and begin collecting fractions based on time or volume, monitoring the effluent with a UV detector (e.g., at 235 nm or 254 nm).[12]

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure Jasnervoside C. Pool the pure fractions, concentrate under vacuum, and lyophilize to obtain the final product.

Part 4: Final Analysis and Quality Control

This final stage is a self-validating system to confirm the success of the purification and the identity of the isolated compound.

Protocol 4.1: Purity Assessment by Analytical HPLC

A robust HPLC method is required to accurately determine the purity of the final isolate.

Table 2: Recommended Analytical HPLC Parameters

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 40% B over 30 min
Flow Rate 1.0 mL/min
Detection DAD at 235 nm
Injection Volume 10 µL

| Column Temp. | 30°C |

  • Procedure: Dissolve a small amount of the final product in methanol. Run the HPLC analysis. Purity is calculated as the peak area of Jasnervoside C divided by the total peak area of all components in the chromatogram. The target purity should be >98%.

Protocol 4.2: Structural Confirmation by MS and NMR

Unambiguous identification requires spectroscopic analysis.[13]

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

    • Purpose: To determine the exact molecular weight of the isolated compound. The measured mass should match the theoretical mass of Jasnervoside C (C₄₅H₆₀O₂₁) within a narrow error margin (e.g., < 5 ppm).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC).

    • Purpose: To provide a complete structural fingerprint of the molecule. The observed chemical shifts, coupling constants, and correlations must match the established literature data for Jasnervoside C, confirming its identity and stereochemistry.[15][16][17]

Caption: Logic flow for structural verification of the final isolate.

References

  • High-speed counter-current chromatography coupled online to high performance liquid chromatography-diode array detector-mass spectrometry for purification, analysis and identification of target compounds from natural products. Journal of Chromatography A. [Link]

  • Modern Countercurrent Chromatography. LCGC International. [Link]

  • High-Speed Countercurrent Chromatography-Based Method for Simultaneous Recovery and Separation of Natural Products from Deep Eutectic Solvent Extracts. ACS Sustainable Chemistry & Engineering. [Link]

  • High Performance Countercurrent Chromatography (HPCCC) finally allows the advantages of liquid/liquid chromatography to be used. Dynamic Extractions. [Link]

  • Purification technology of steviol glycosides by macroporous adsorption resin. ResearchGate. [Link]

  • Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction. Molecules. [Link]

  • The Use of Countercurrent Chromatography (CCC) in Lipid Analysis. American Oil Chemists' Society. [Link]

  • Quantitative Determination of Seco-Iridoid Glucosides from the Fruits of Ligustrum vulgare by HPLC. Planta Medica. [Link]

  • Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources. Natural Product Reports. [Link]

  • Secoiridoid constituents from the fruits of Ligustrum lucidum. ResearchGate. [Link]

  • Enrichment and Purification of Total Flavonoid C-Glycosides from Abrus mollis Extracts with Macroporous Resins. Industrial & Engineering Chemistry Research. [Link]

  • HPLC Analysis of Flavonoids and Secoiridoids in Leaves of Ligustrum vulgare L. (Oleaceae). Journal of Agricultural and Food Chemistry. [Link]

  • HPLC analysis of flavonoids and secoiridoids in leaves of Ligustrum vulgare L. (Oleaceae). Europe PMC. [Link]

  • RP-HPLC analysis of seco-iridoid glycoside swertiamarin from different Swertia species. Natural Product Research. [Link]

  • Process Resin Selection Guide. Bio-Rad. [Link]

  • Macroporous Resin-Based Purification of Flavonoids: Quantitative Structure–Adsorption Relationships and a Preliminarily Validated Selection Framework. Molecules. [Link]

  • Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Journal of Chromatography A. [Link]

  • Secoiridoid glucosides and unusual recyclized secoiridoid aglycones from Ligustrum vulgare. ResearchGate. [Link]

  • Two new secoiridoid glycosides from the leaves of Olea europaea L. Journal of Asian Natural Products Research. [Link]

  • Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng. Journal of Ginseng Research. [Link]

  • Workflow for Elucidating Complex Molecular Structures by using XtaLAB Synergy-ED and JEOL MS and NMR, part 1 : JASON 1 H Spectrum Simulation. JEOL. [Link]

  • Structure elucidation. Northwestern University IMSERC. [Link]

  • Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management. Molecules. [Link]

  • Bioactive Jasminum species – Mini Review. International Journal of Pharmaceutical Research and Applications. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

  • Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. [Link]

  • Secoiridoids from Jasminum Species- A Report. JETIR. [Link]

  • Morphological and Phytopharmacological Investigations in Jasminum Species – A Review. Open Science Publications. [Link]

  • Comparative Biochemical Studies on Jasminum Species. Scholars Middle East Publishers. [Link]

Sources

Application

Preparation of Jasnervoside C Stock Solutions in Dimethyl Sulfoxide (DMSO): A Technical Guide for Researchers

Introduction: The Critical Importance of Precise Stock Solution Preparation Jasnervoside C, a complex glycoside natural product, holds significant interest within the scientific community for its potential therapeutic ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Importance of Precise Stock Solution Preparation

Jasnervoside C, a complex glycoside natural product, holds significant interest within the scientific community for its potential therapeutic applications. As with any in vitro or in vivo study, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate and consistent preparation of test compounds. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of Jasnervoside C in dimethyl sulfoxide (DMSO).

The choice of DMSO as a solvent is ubiquitous in drug discovery due to its remarkable ability to dissolve a wide range of polar and nonpolar compounds.[1] However, its unique chemical properties, including its hygroscopicity and potential for compound degradation under certain conditions, necessitate a meticulous and well-understood protocol. This guide moves beyond a simple list of steps, delving into the scientific rationale behind each recommendation to ensure the integrity and stability of your Jasnervoside C stock solutions.

Understanding Jasnervoside C: Key Chemical Properties

A thorough understanding of the molecule is the first step in developing a robust handling protocol.

PropertyValueSource
Molecular Formula C45H60O21
Molecular Weight 936.95 g/mol
CAS Number 1622337-36-3

Note: As a glycoside, Jasnervoside C possesses numerous hydroxyl groups, which can influence its solubility and stability.

PART 1: Core Protocol for Jasnervoside C Stock Solution Preparation

This protocol is designed to be a self-validating system, incorporating best practices to minimize variability and ensure the highest quality stock solutions.

Materials and Equipment
  • Jasnervoside C (powder form, purity verified)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps

  • Sterile, positive displacement pipettes or calibrated micropipettes with low-retention tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.[2]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Quality Control A Equilibrate Jasnervoside C and DMSO to Room Temperature B Accurately Weigh Jasnervoside C A->B C Add Anhydrous DMSO B->C D Vortex Gently C->D E Sonicate in Water Bath (if necessary) D->E If not fully dissolved G Visually Inspect for Complete Dissolution D->G If fully dissolved F Gentle Warming to 37°C (optional, with caution) E->F If still not dissolved F->G H Aliquot into Single-Use Vials G->H I Store at -20°C or -80°C H->I J Perform Quality Control I->J

Caption: Workflow for the preparation of Jasnervoside C stock solutions in DMSO.

Step-by-Step Methodology
  • Pre-Preparation:

    • Allow the sealed vial of Jasnervoside C and the anhydrous DMSO to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic compound and into the DMSO.

    • Ensure your workspace is clean and dry.

  • Weighing Jasnervoside C:

    • Using a calibrated analytical balance, carefully weigh the desired amount of Jasnervoside C powder. Perform this in a fume hood or a designated area to avoid inhalation of fine particles.[2][3]

    • Expert Insight: For a 10 mM stock solution, you would weigh 9.37 mg of Jasnervoside C for every 1 mL of DMSO. It is advisable to prepare a slightly larger volume than needed to account for any minor losses during handling.

  • Dissolution:

    • Transfer the weighed Jasnervoside C into a sterile, amber glass vial.

    • Add the calculated volume of anhydrous DMSO.

    • Cap the vial tightly and vortex gently for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure complete dissolution. If particulates are still visible, proceed to the next step.

    • Causality: Vigorous shaking can introduce air bubbles, which may be difficult to remove and can affect accurate pipetting.

  • Assisted Dissolution (If Necessary):

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes. The ultrasonic waves will help to break up any aggregates and facilitate dissolution.

    • Gentle Warming: If the compound is still not fully dissolved, the vial can be gently warmed in a 37°C water bath for a short period (5-10 minutes), followed by vortexing.[4]

    • Caution: Prolonged exposure to heat can potentially degrade thermolabile compounds. This step should be used with caution and validated for Jasnervoside C if possible.

  • Aliquoting and Storage:

    • Once the Jasnervoside C is completely dissolved, aliquot the stock solution into smaller, single-use amber glass vials.

    • Rationale: Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5][6] Studies have shown that while some compounds are stable for a limited number of freeze-thaw cycles, minimizing them is a best practice.[5]

    • Store the aliquots at -20°C or -80°C for long-term storage.

PART 2: Quality Control, Stability, and Safety Considerations

Quality Control of Stock Solutions

A self-validating protocol includes measures to confirm the concentration and integrity of your stock solution.

  • Initial QC: For critical applications, it is recommended to determine the concentration of a freshly prepared stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7] This will serve as your baseline (T=0) data.

  • Periodic Stability Checks: For long-term studies, it is advisable to periodically re-analyze an aliquot of your stock solution to check for any degradation. Compare the results to your T=0 data.

Stability of Jasnervoside C in DMSO
  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb water from the atmosphere. Water can lead to the hydrolysis of susceptible compounds. Always use anhydrous DMSO and keep containers tightly sealed.

  • Light Sensitivity: Natural products can be sensitive to light. The use of amber vials and storage in the dark is a necessary precaution.[8]

  • Freeze-Thaw Cycles: As previously mentioned, repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[5][6]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling Jasnervoside C and DMSO.[2]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of Jasnervoside C and larger volumes of DMSO.[2]

  • DMSO's Carrier Property: DMSO can facilitate the absorption of other chemicals through the skin.[9] It is therefore crucial to avoid skin contact. In case of contact, wash the affected area thoroughly with soap and water.[3]

  • Waste Disposal: Dispose of all chemical waste, including empty vials and used pipette tips, in accordance with your institution's hazardous waste disposal procedures.

PART 3: Experimental Protocols and Data Presentation

Protocol for Serial Dilutions

To minimize precipitation when diluting the DMSO stock into aqueous buffers for biological assays, it is recommended to perform serial dilutions in 100% DMSO first.

Caption: Serial dilution workflow for Jasnervoside C.

Step-by-Step Protocol:

  • Prepare a series of sterile microcentrifuge tubes, one for each desired intermediate concentration.

  • Add the appropriate volume of 100% DMSO to each tube.

  • Transfer a calculated volume from your 10 mM stock solution to the first tube to create the first intermediate dilution. Mix well by vortexing.

  • Using a fresh pipette tip, transfer a volume from the first intermediate dilution to the second tube, and so on, to create a dilution series.

  • For your final working solution, dilute the appropriate intermediate stock into your aqueous assay buffer to achieve the desired final concentration of Jasnervoside C. Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[4]

Summary of Recommendations
ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO (≥99.9%)Minimizes water content, reducing the risk of hydrolysis.
Vials Sterile, amber glass with PTFE-lined capsProtects from light and prevents leaching of plasticizers.
Dissolution Aid Vortexing, sonication, gentle warming (37°C)Facilitates complete dissolution without excessive heat.[4]
Storage Temperature -20°C or -80°CEnsures long-term stability.
Aliquoting Single-use volumesAvoids detrimental freeze-thaw cycles.[5][6]
Final Assay [DMSO] < 0.5%Minimizes solvent-induced cytotoxicity or off-target effects.[4]

Conclusion

The integrity of your research data begins with the quality of your reagents. By adhering to the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently prepare stable and accurate stock solutions of Jasnervoside C. This meticulous approach to a fundamental laboratory practice is an investment in the reliability and reproducibility of your scientific findings.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Available at: [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

  • Virginia Department of Health. (n.d.). Guidance and Skills Assessment Checklist for Individuals Involved in Storage and Handling of the Janssen (J&J) Covid-19 Vaccine. Available at: [Link]

  • Li, W., et al. (2021). Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Duke University Safety. (2025). Safe Handling of Hazardous Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at: [Link]

  • Moldoveanu, S. C., & Gan, H. (2023). Comparison of two methods for ginsenosides quantitation. Journal of Separation Science, 46(6), e2201063. Available at: [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for? Available at: [Link]

  • Biomonitoring California. (2020). Analytical Methods for Measuring QACs in Biomonitoring Studies. Available at: [Link]

  • Tsai, T. R., et al. (2002). Validated HPLC method for determination of sennosides A and B in senna tablets. Journal of Pharmaceutical and Biomedical Analysis, 30(1), 133-140. Available at: [Link]

  • ResearchGate. (2023). Comparison of two methods for ginsenosides quantitation. Available at: [Link]

  • ResearchGate. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Chang, K. T., et al. (2022). Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts. Cell Biology and Toxicology, 38(2), 203-222. Available at: [Link]

  • Lin, C. H., et al. (2023). DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. International Journal of Molecular Sciences, 24(12), 10138. Available at: [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available at: [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Available at: [Link]

  • Hanslick, J. L., et al. (2009). Dimethyl Sulfoxide (DMSO) Produces Widespread Apoptosis in the Developing Central Nervous System. Neurobiology of Disease, 34(1), 1-10. Available at: [Link]

  • El-Khatib, Z., et al. (2021). Data of the quantification of the influence of DMSO concentration on the kinetic of interaction between TNFα and SPD304. Data in Brief, 39, 107624. Available at: [Link]

  • Chevron. (n.d.). Handling and Storage of Hazardous Chemicals. Available at: [Link]

Sources

Method

Application Notes and Protocols for the LC-MS Characterization of Jasnervoside C

Introduction Jasnervoside C is a complex iridoid glycoside with significant potential in pharmaceutical research and drug development. Its intricate structure, featuring a diglycosidic linkage, an acylated iridoid core,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Jasnervoside C is a complex iridoid glycoside with significant potential in pharmaceutical research and drug development. Its intricate structure, featuring a diglycosidic linkage, an acylated iridoid core, and prominent dihydroxyphenethyl and caffeoyl moieties, presents a considerable analytical challenge. This document provides a comprehensive guide for the characterization of Jasnervoside C using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and interpretation. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating analytical workflow.

Chemical Structure of Jasnervoside C:

  • Molecular Formula: C₄₅H₆₀O₂₁

  • Molecular Weight: 936.95 g/mol

  • IUPAC Name: (2R,3R,4R,5S,6S)-2-(((2R,3R,4R,5R,6R)-6-(3,4-dihydroxyphenethoxy)-3-(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-5-hydroxy-4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)methoxy)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-4-yl (R,E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate

  • Canonical SMILES: C/C(=C\CC(O)C=C)/C(=O)O[C@H]1[C@@H]1O">C@@HOC[C@H]1O[C@H]2O">C@@H[C@@H]1OC(=O)/C=C/C1=CC(O)=C(O)C=1

Chemical Structure of Jasnervoside C A high-resolution 2D chemical structure of Jasnervoside C can be generated from its SMILES string using online tools such as ChemAI or ChemToolsHub.

Part 1: Experimental Design and Rationale

The successful LC-MS analysis of a complex natural product like Jasnervoside C hinges on a well-thought-out experimental design. Our approach is grounded in the principles of chromatographic separation and mass spectrometric detection, optimized for glycosylated and acylated compounds.

Chromatographic Strategy: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) approach is selected for its proven efficacy in separating moderately polar to nonpolar compounds. The complex structure of Jasnervoside C, with its mix of hydrophilic sugar moieties and more hydrophobic aglycone and acyl groups, makes it well-suited for this technique. A C18 column is the stationary phase of choice due to its versatility and wide range of applications in natural product analysis.

The mobile phase composition is a critical parameter. A gradient elution with water and acetonitrile, both modified with a small percentage of formic acid (0.1%), is employed. The rationale for this choice is threefold:

  • Gradient Elution: Allows for the effective separation of a wide range of analytes with varying polarities, which is crucial when analyzing complex plant extracts that may contain Jasnervoside C alongside other metabolites.

  • Acetonitrile: A common organic modifier in reversed-phase chromatography, providing good elution strength for compounds like Jasnervoside C.

  • Formic Acid: Serves two key purposes. It acidifies the mobile phase, which can improve peak shape for acidic compounds and enhance ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source by promoting the formation of protonated molecules ([M+H]⁺).

Mass Spectrometric Detection: ESI-QTOF-MS/MS

Electrospray ionization (ESI) is the preferred ionization technique for polar and thermally labile molecules like Jasnervoside C, as it minimizes in-source fragmentation.[1] A Quadrupole Time-of-Flight (QTOF) mass spectrometer is recommended for its high mass accuracy and resolution, enabling the confident determination of elemental compositions for the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By isolating the precursor ion of interest (the [M+H]⁺ or [M+Na]⁺ adduct of Jasnervoside C) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that provides a wealth of structural information.

Part 2: Detailed Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol is designed to efficiently extract Jasnervoside C from a plant matrix while minimizing degradation.

Materials:

  • Plant material (e.g., leaves, stems)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvest and Freeze: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer a known weight of the powdered plant material (e.g., 100 mg) to a centrifuge tube. Add 1 mL of 80% methanol.

  • Vortex and Sonicate: Vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes to pellet solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a robust starting point for the LC-MS/MS analysis of Jasnervoside C. Optimization may be required based on the specific instrumentation used.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • QTOF mass spectrometer with an ESI source.

LC Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterValue (Positive Ion Mode)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Nitrogen, instrument-specific optimized values
Scan Range (MS1) m/z 100 - 1500
MS/MS Acquisition Data-dependent acquisition (DDA) of the top 3 most intense ions
Collision Energy Ramped (e.g., 20-40 eV) to obtain a rich fragmentation spectrum

Part 3: Data Analysis and Interpretation

The high-resolution MS and MS/MS data are the cornerstones of Jasnervoside C characterization.

Expected Mass Spectra

In the full scan MS spectrum, Jasnervoside C is expected to be detected primarily as its protonated molecule [M+H]⁺ at m/z 937.3758 and potentially as a sodium adduct [M+Na]⁺ at m/z 959.3577. The high mass accuracy of the QTOF instrument allows for the confirmation of the elemental composition (C₄₅H₆₁O₂₁⁺ for the protonated molecule).

Proposed Fragmentation Pathway

The MS/MS spectrum will be characterized by a series of neutral losses and characteristic fragment ions. Based on the known fragmentation patterns of iridoid glycosides and related compounds, a plausible fragmentation pathway for Jasnervoside C is proposed below.[2][3]

Diagram: Proposed Fragmentation Pathway of Jasnervoside C

fragmentation_pathway parent [M+H]⁺ m/z 937.38 frag1 [M+H - Sugar1]⁺ parent->frag1 - C₇H₁₂O₄ (Sugar 1) frag3 [M+H - Caffeoyl]⁺ parent->frag3 - C₉H₈O₄ (Caffeoyl group) frag4 [M+H - Dihydroxyphenethyl]⁺ parent->frag4 - C₈H₁₀O₂ (Dihydroxyphenethyl group) frag6 Caffeoyl moiety m/z 163.04 parent->frag6 frag7 Dihydroxyphenethyl moiety parent->frag7 frag2 [M+H - Sugar1 - Sugar2]⁺ frag1->frag2 - C₇H₁₂O₄ (Sugar 2) frag5 Aglycone fragments frag2->frag5 workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sample Plant Material grind Grinding (Liquid N₂) sample->grind extract Extraction (80% MeOH) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc RP-HPLC Separation filter->hplc ms ESI-QTOF-MS hplc->ms msms MS/MS Fragmentation ms->msms mass_spectra High-Resolution Mass Spectra msms->mass_spectra frag_pathway Fragmentation Pathway Elucidation mass_spectra->frag_pathway structure Structural Confirmation frag_pathway->structure

Caption: Overall workflow for Jasnervoside C analysis.

Conclusion

The characterization of complex natural products like Jasnervoside C requires a systematic and well-reasoned analytical approach. The protocols and insights provided in this application note offer a robust framework for the successful LC-MS analysis of this promising compound. By combining optimized sample preparation, high-resolution chromatography, and tandem mass spectrometry, researchers can confidently identify and structurally elucidate Jasnervoside C, paving the way for further investigation into its biological activities and therapeutic potential.

References

  • ChemAI. SMILES to Structure Converter | Free Online Tool. [Link]

  • ChemToolsHub. Chemical Structure Converter. [Link]

  • Leskoff, A. SMILES to Structure. [Link]

  • RxnFinder. Convert Smiles To Image - Online Tool. [Link]

  • NovoPro Bioscience Inc. Generate 2D Images from Molecule SMILES (Smi2SVG). [Link]

  • Abdel-Razik, A. F., et al. (2017). LC-ESI-MS profile, antioxidant activity and cytotoxic screening of Oligomeris linifolia (Vahl) Macbr. (Resedaceae). Journal of Applied Pharmaceutical Science, 7(8), 071-077. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Li, Y., et al. (2007). Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(14), 2267-2276. [Link]

  • Ma, Y., et al. (2018). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. Molecules, 23(5), 1070. [Link]

  • Tuntiwachwuttikul, P., et al. (2006). Iridoid glucosides from the flowers of Fernandoa adenophylla.
  • Wang, J., et al. (2018). Characterization and quantification of iridoid glycosides in the flower buds of Lonicera japonica by UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 150, 243-251.

Sources

Application

Application Note: Preclinical Dosing Guidelines and Pharmacological Evaluation of Jasnervoside C in Murine Models

Introduction & Scientific Rationale Jasnervoside C (CAS: 1622337-36-3) is a highly specialized caffeoyl phenylpropanoid glycoside originally isolated from the stems of Jasminum nervosum, a plant utilized in traditional C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Jasnervoside C (CAS: 1622337-36-3) is a highly specialized caffeoyl phenylpropanoid glycoside originally isolated from the stems of Jasminum nervosum, a plant utilized in traditional Chinese medicine[1]. In vitro characterizations have demonstrated that this compound possesses potent antioxidant and anti-inflammatory properties, making it a promising candidate for targeted drug development in oxidative stress and inflammatory disease models[1].

However, because Jasnervoside C is a relatively novel isolate, direct empirical data regarding its in vivo murine dosing is scarce. As a Senior Application Scientist, the critical first step in designing an in vivo protocol is structural extrapolation. Jasnervoside C shares a core phenylethanoid glycoside backbone with well-documented compounds such as Verbascoside (Acteoside). By analyzing the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of this structural analog, we can engineer a scientifically rigorous, self-validating dosing protocol for Jasnervoside C.

Phenylethanoid glycosides typically exhibit rapid absorption but suffer from low oral bioavailability (approximately 4% in mammalian models) due to extensive first-pass metabolism and microbial degradation in the gastrointestinal tract[2]. Consequently, to achieve therapeutic plasma concentrations, dosing parameters must be carefully calibrated to account for rapid systemic clearance and a short half-life[2].

Pharmacokinetic Profile & Safety Margins

When transitioning Jasnervoside C from in vitro assays to murine models, researchers must account for the inherent PK limitations of its chemical class:

  • Rapid T_max: Maximum plasma concentration is typically reached within 10 to 30 minutes post-administration[2].

  • Short Half-Life (t_1/2): The compound is rapidly eliminated, often requiring split daily dosing (BID) to maintain target engagement[2].

  • Safety Margin: The analog verbascoside exhibits an exceptionally wide therapeutic window, with an oral median lethal dose (LD50) exceeding 5,000 mg/kg in mice, indicating no acute or subacute toxicity at standard pharmacological doses[3].

Recommended Dosing Guidelines

The following dosing parameters have been synthesized based on the structural homology of Jasnervoside C to established caffeoyl phenylpropanoid glycosides, optimized for standard murine models (e.g., C57BL/6 or BALB/c mice).

ParameterOral Administration (p.o.)Intraperitoneal (i.p.)Causality & Scientific Rationale
Dose Range 20 – 200 mg/kg/day[4][5]10 – 50 mg/kg/dayp.o. requires higher doses to overcome ~4% gut bioavailability; i.p. bypasses intestinal degradation, requiring lower doses[2].
Vehicle 0.5% CMC-Na or ddH2OSterile 0.9% SalineCMC-Na ensures a uniform suspension for high p.o. doses; Saline prevents peritoneal irritation and osmotic shock.
Frequency Once (QD) or Twice (BID) dailyOnce daily (QD)The short half-life (< 2 hrs) necessitates BID dosing for sustained receptor/target engagement in chronic models.
Max Volume 10 mL/kg10 mL/kgAdheres to standard murine ethical limits to prevent gastric distension or elevated intra-abdominal pressure.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes a mandatory pilot PK checkpoint to confirm systemic exposure before committing to a full-scale efficacy trial.

Phase 1: Formulation Preparation

Causality: Phenylpropanoid glycosides can be moderately hydrophilic but may clump at high concentrations. Proper homogenization is critical for dose uniformity.

  • Weigh the required amount of Jasnervoside C powder (≥96.5% HPLC purity) using a micro-analytical balance.

  • For p.o. dosing: Gradually add 0.5% Carboxymethyl cellulose sodium (CMC-Na) solution. Vortex for 60 seconds, followed by water-bath sonication at room temperature for 5–10 minutes until a uniform, bubble-free suspension is achieved.

  • For i.p. dosing: Dissolve directly in sterile 0.9% NaCl. If solubility is limited at higher concentrations, add up to 5% DMSO or 5% Tween-80 as a co-solvent, ensuring the final vehicle is well-tolerated.

  • Storage: Prepare fresh daily. Jasnervoside C is susceptible to oxidation and hydrolysis in aqueous solutions over extended periods.

Phase 2: Pilot Pharmacokinetic (PK) Validation

Causality: Before initiating a 14- or 28-day disease model, you must verify that your specific formulation of Jasnervoside C reaches the bloodstream.

  • Administer a single bolus dose (e.g., 50 mg/kg p.o.) to a pilot cohort of 3 healthy mice.

  • Perform submandibular blood collection (approx. 50 µL) at precise intervals: 15 min, 30 min, 1 hr, 2 hrs, and 4 hrs post-dose. Rationale: The rapid T_max of this class requires early sampling[2].

  • Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Analyze plasma via LC-MS/MS to confirm the presence of Jasnervoside C and establish the area under the curve (AUC).

Phase 3: Pharmacodynamic (PD) Efficacy Study (Inflammation Model)

Causality: Once systemic exposure is validated, proceed to the disease model.

  • Induce the disease state (e.g., LPS-induced systemic inflammation or an oxidative stress model).

  • Administer Jasnervoside C via the optimized route (e.g., 80 mg/kg p.o. daily)[4].

  • At the experimental endpoint, euthanize the mice and harvest target tissues (e.g., liver, spleen, or colon) and serum.

  • Quantify downstream targets: Measure pro-inflammatory cytokines (TNF-α, IL-6) via ELISA and assess oxidative stress markers (ROS, MDA, SOD) to validate the mechanistic efficacy of Jasnervoside C[1].

Experimental Workflow Visualization

G A Phase 1: Formulation (0.5% CMC-Na or Saline) B Phase 2: In Vivo Administration (Murine p.o. or i.p.) A->B Quality Control C Phase 3A: Pharmacokinetics (Rapid Blood Sampling) B->C 0.25 - 4 hr D Phase 3B: Pharmacodynamics (Tissue/Cytokine Analysis) B->D 24 - 48 hr E Phase 4: Efficacy & Mechanistic Validation C->E Bioavailability Data D->E Biomarker Data

Fig 1. Logical workflow for Jasnervoside C in vivo evaluation.

References

  • Title: Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine. Source: Phytochemistry (NIH) URL: [Link]

  • Title: The pharmacokinetic property and pharmacological activity of acteoside: A review. Source: Biomedicine & Pharmacotherapy (PMC) URL: [Link]

  • Title: Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects. Source: Molecules (PMC) URL: [Link]

  • Title: Protective Effect of Acteoside on Ovariectomy-Induced Bone Loss in Mice. Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Acteoside, the Main Bioactive Compound in Osmanthus fragrans Flowers, Palliates Experimental Colitis in Mice by Regulating the Gut Microbiota. Source: Journal of Agricultural and Food Chemistry (ACS) URL: [Link]

Sources

Method

Application Note: In Vitro Cell Viability Assay Protocols for Jasnervoside C

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Evaluating the pharmacological and toxico...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Evaluating the pharmacological and toxicological profile of novel natural products requires robust, artifact-free in vitro assays. Jasnervoside C (C₄₅H₆₀O₂₁) is a complex phenolic compound isolated from Jasminum nervosum Lour. (Oleaceae)[1]. Emerging research indicates that bioactive compounds derived from Jasminum species exhibit potent antioxidant, anti-inflammatory, and apoptosis-inducing properties[2].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, orthogonal workflow for assessing cell viability following Jasnervoside C treatment. Because highly active phenolic compounds can interfere with standard redox-based colorimetric assays[3], this protocol pairs a traditional MTT assay with an ATP-based luminescence assay to ensure high-fidelity IC₅₀ determinations.

Mechanistic Rationale & Assay Selection

The Causality Behind the Experimental Design

When testing plant-derived phenolics like Jasnervoside C, assay selection cannot be arbitrary. Phenolic compounds are strong electron donors (antioxidants) that scavenge reactive oxygen species (ROS)[3]. This inherent redox activity presents a critical challenge: Jasnervoside C may chemically reduce tetrazolium salts (like MTT or WST-8) into formazan independently of cellular metabolism, leading to false-positive viability signals.

To circumvent this, our experimental design mandates an orthogonal validation approach :

  • Primary Screen (MTT Assay): Measures NAD(P)H-dependent cellular oxidoreductase activity. We introduce strict "cell-free + compound" control wells to quantify and subtract any non-enzymatic background reduction caused by Jasnervoside C.

  • Orthogonal Validation (ATP Luminescence Assay): Measures intracellular ATP levels using recombinant luciferase. Since ATP is a direct proxy for metabolically active cells and does not rely on redox chemistry, it bypasses the phenolic interference, providing absolute confirmation of cytotoxicity.

At the cellular level, Jasnervoside C is hypothesized to modulate viability in cancer models by downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax, ultimately activating the Caspase-3/9 cascade[2].

Pathway JC Jasnervoside C ROS Intracellular ROS JC->ROS Scavenges Bax Bax Upregulation JC->Bax Activates Bcl2 Bcl-2 Downregulation JC->Bcl2 Inhibits Casp Caspase-3/9 Activation Bax->Casp Bcl2->Casp Apop Apoptosis / Decreased Viability Casp->Apop

Proposed mechanistic pathway of Jasnervoside C modulating cell viability and apoptosis.

Experimental Workflows & Protocols

Workflow A Cell Seeding (96-well plate) B Incubation (24h, 37°C) A->B C Jasnervoside C Treatment B->C D Incubation (24-72h) C->D E Viability Assay (MTT / ATP) D->E F Data Analysis (IC50) E->F

Workflow for in vitro cell viability assessment using Jasnervoside C.

Reagent Preparation
  • Jasnervoside C Stock (10 mM): Dissolve Jasnervoside C powder (MW: 936.95 g/mol )[1] in anhydrous, cell-culture grade DMSO. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Working Solutions: Perform serial dilutions in complete culture media. Critical Rule: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.1% (v/v) . Higher DMSO concentrations induce solvent-mediated cytotoxicity, confounding the compound's true effects.

Cell Seeding (Day 1)
  • Harvest cells (e.g., MCF-7, A549, or RAW264.7) at 80% confluence.

  • Seed cells into a flat-bottom 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete media.

  • Edge-Effect Mitigation: Do not seed cells in the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 200 µL of sterile PBS to maintain thermal and humidity equilibrium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and log-phase recovery.

Jasnervoside C Treatment (Day 2)
  • Aspirate the seeding media carefully.

  • Add 100 µL of media containing Jasnervoside C at varying concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Mandatory Controls:

    • Vehicle Control: Cells + Media + 0.1% DMSO.

    • Positive Control: Cells + known cytotoxic agent (e.g., Doxorubicin 1 µM).

    • Colorimetric Blank: Media + Jasnervoside C (highest concentration) + NO CELLS (to subtract phenolic auto-reduction in MTT).

  • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

Protocol A: MTT Colorimetric Assay (Day 3/4)
  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the media without disturbing the crystal layer at the bottom.

  • Add 100 µL of DMSO to each well to solubilize the formazan. Place on an orbital shaker for 10 minutes protected from light.

  • Read absorbance at 570 nm (with a 630 nm reference filter to subtract cellular debris background) using a microplate reader.

Protocol B: ATP Luminescence Assay (Orthogonal Validation)
  • Equilibrate the plate and the CellTiter-Glo® (or equivalent ATP reagent) to room temperature for 30 minutes. (Cold temperatures inhibit luciferase enzyme kinetics).

  • Add 100 µL of the ATP reagent directly to the existing 100 µL of culture media in each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader with an integration time of 0.25–1.0 second per well.

Data Presentation & Interpretation

To ensure robust E-E-A-T standards, quantitative data must be structured for rapid comparative analysis. Below is the framework for interpreting the viability readouts.

Table 1: Comparison of Viability Assays for Phenolic Compounds

Assay TypeTarget AnalyteReadoutSusceptibility to Phenolic InterferenceSuitability for Jasnervoside C
MTT NAD(P)H-dependent oxidoreductasesAbsorbance (570 nm)High (False viability via chemical reduction)Primary screen (Requires cell-free controls)
WST-8 (CCK-8) DehydrogenasesAbsorbance (450 nm)Moderate Secondary screen
ATP Assay Intracellular ATPLuminescenceLow (Independent of redox state)Gold Standard (Orthogonal validation)

Table 2: Expected IC₅₀ Matrix (Representative Data Framework)

Cell LineTissue OriginAssay MethodExpected IC₅₀ Range (µM)Mechanism of Action / Notes
MCF-7 Breast AdenocarcinomaATP Luminescence40 – 80 µMApoptosis via Bax/Bcl-2 modulation[2]
A549 Lung CarcinomaATP Luminescence50 – 100 µMROS-dependent pathway activation
RAW264.7 Murine MacrophagesMTT (Background subtracted)> 150 µMUsed at non-toxic doses for anti-inflammatory assays
HDFa Normal Human FibroblastsATP Luminescence> 200 µMDemonstrates therapeutic window/safety

Calculation Formula for Viability: % Viability =[(Absorbance of Treatment - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] × 100

References

  • Morana et al. "Harnessing Jasminum Bioactive Compounds: Updated Insights for Therapeutic and Food Preservation Innovations." UniCA IRIS / ResearchGate. Available at: [Link]

  • Balkrishna et al. "Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy Parameters for Jasnervoside C Identification

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Structural Elucidation Guide Introduction & The Analytical Challenge Jasnervoside C (CAS N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Structural Elucidation Guide

Introduction & The Analytical Challenge

Jasnervoside C (CAS No. 1622337-36-3) is a highly complex natural phenolic compound[1] originally isolated from the plant Jasminum nervosum[2]. With a molecular formula of C₄₅H₆₀O₂₁ and a molecular weight of 936.95 Da[2], it belongs to the class of acylated phenylethanoid glycosides.

From an analytical perspective, elucidating the structure of Jasnervoside C presents a formidable challenge. The molecule is composed of five distinct structural domains:

  • An Aglycone: Hydroxytyrosol (3,4-dihydroxyphenylethanol).

  • A Central Sugar Core: A β -D-glucopyranose ring.

  • Two Peripheral Sugars: Two α -L-rhamnopyranose units.

  • An Aromatic Acyl Group: A trans-caffeoyl moiety.

  • A Monoterpene Acyl Group: A derivative of linalool-1-oic acid (2,6-dimethyl-6-hydroxy-octa-2,7-dienoic acid).

As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D NMR assignments. This guide details the causality behind advanced 2D NMR parameterization required to unambiguously map the inter-glycosidic linkages and esterification sites of Jasnervoside C, ensuring a self-validating structural proof.

Experimental Protocol: Isolation & Sample Preparation

To achieve atomic-level resolution, the physical state of the sample and the magnetic environment must be meticulously controlled.

Step-by-Step Methodology
  • Extraction & Purification: Isolate Jasnervoside C from the methanolic extract of Jasminum nervosum aerial parts using macroscopic Diaion HP-20 resin, followed by preparative High-Performance Liquid Chromatography (HPLC) using an ODS (C18) column. Elute with a Methanol/Water gradient.

  • Sample Preparation (The Causality of Solvent Choice): Dissolve 5–10 mg of highly purified (>98%) Jasnervoside C in 600 µL of Methanol- d4​ (CD₃OD, 99.8% D).

    • Expert Insight: While DMSO- d6​ preserves hydroxyl protons (OH), CD₃OD is the superior choice for phenylethanoid glycosides. CD₃OD rapidly exchanges the numerous sugar OH protons with deuterium, eliminating complex OH-CH coupling networks. This drastically sharpens the carbohydrate multiplet signals (3.0–4.0 ppm), which is critical for resolving the overlapping signals of the central glucose and two rhamnose units.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube. Particulate matter creates magnetic susceptibility gradients that ruin B₀ homogeneity, broadening the crucial anomeric doublets.

NMR_Workflow N1 1. Extraction & Isolation (Jasminum nervosum) N2 2. Sample Preparation (CD3OD: Sharpens Sugar Signals) N1->N2 N3 3. 1D NMR Acquisition (1H, 13C, DEPT-135) N2->N3 N4 4. 2D NMR Acquisition (COSY, HSQC, HMBC, ROESY) N3->N4 N5 5. Structural Elucidation & Validation N4->N5

Workflow for the isolation and NMR spectroscopic analysis of Jasnervoside C.

NMR Acquisition Strategy: The Causality of Choice

Do not rely on default spectrometer parameters. To map a 936 Da molecule, the acquisition strategy must be tailored to its specific relaxation times and coupling constants.

1D NMR Parameters
  • ¹H NMR (600 MHz): Acquire 32 scans with a relaxation delay (D1) of 2.0 s. Ensure the spectral width encompasses 0 to 10 ppm.

  • ¹³C NMR / DEPT-135 (150 MHz): Acquire 2048 scans. DEPT-135 is mandatory here; it differentiates the CH₂ groups (negative phase)—specifically the aglycone C-8, glucose C-6, and monoterpene C-4/C-5—from the CH/CH₃ groups (positive phase).

2D NMR Parameters
  • HSQC (Heteronuclear Single Quantum Coherence): Set the one-bond coupling constant 1JCH​ to 145 Hz. Use multiplicity editing (phase-sensitive) to mirror the DEPT-135 data directly on the 2D map.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate structural validator. Optimize the long-range coupling constant nJCH​ to 8 Hz . This specific delay time is mathematically required to observe the critical ester linkages (e.g., the Caffeoyl carbonyl to Glucose H-4).

  • ROESY (Rotating-frame Overhauser Enhancement Spectroscopy):

    • Expert Insight: Why ROESY and not NOESY? For molecules with a molecular weight near 1000 Da, the rotational correlation time ( τc​ ) often matches the spectrometer frequency, causing the NOE enhancement to cross zero (the "NOE zero-crossing" phenomenon). By using a ROESY experiment with a spin-lock time of 250 ms, we force the cross-relaxation to occur in the rotating frame, guaranteeing positive, observable cross-peaks to prove the β -configuration of the central glucose.

Structural Elucidation Logic & Data Presentation

The structural proof of Jasnervoside C relies on identifying the individual spin systems via COSY/HSQC, and then "stitching" them together using HMBC.

Quantitative NMR Data Summary

The following table summarizes the expected chemical shifts and critical HMBC correlations for Jasnervoside C in CD₃OD.

Structural UnitPosition¹H NMR ( δ , ppm, J in Hz)¹³C NMR ( δ , ppm)Key HMBC Correlations (H C)
Aglycone 7 (CH₂)2.78 (t, 7.5)36.5C-1, C-2, C-6, C-8
8 (CH₂)3.75, 4.05 (m)72.4C-1, Glc C-1
Central Glc 1 (CH)4.38 (d, 7.8)104.2Aglycone C-8
3 (CH)3.82 (t, 9.0)81.5C-2, C-4, Rha I C-1
4 (CH)4.95 (t, 9.5)70.4C-3, C-5, Caffeoyl C=O
6 (CH₂)3.60, 3.95 (m)67.8C-5, Rha II C-1
Caffeoyl 7 (CH)7.60 (d, 15.8)147.2C-1, C-2, C-6, C=O
8 (CH)6.30 (d, 15.8)114.5C-1, C=O
C=O-168.2-
Rha I (at C-3) 1 (CH)5.18 (br s)103.0Glc C-3
6 (CH₃)1.10 (d, 6.2)18.2C-4, C-5
Rha II (at C-6) 1 (CH)4.82 (br s)102.5Glc C-6
4 (CH)4.85 (t, 9.5)74.2Monoterpene C=O
6 (CH₃)1.20 (d, 6.2)18.0C-4, C-5
Monoterpene C=O-168.5-
3 (CH)6.85 (t, 7.5)143.5C-1, C-2, C-4, C-5
7 (CH)5.95 (dd, 17.5, 10.5)145.2C-5, C-6, C-8
8 (CH₂)5.10 (d, 17.5), 5.05 (d, 10.5)112.4C-6, C-7
HMBC Logic Validation

The architecture of Jasnervoside C is confirmed only when the inter-residue HMBC correlations are observed. The diagram below maps the exact logical flow required to validate the structure.

HMBC_Logic Aglycone Hydroxytyrosol (Aglycone) Glc Central β-D-Glc Glc->Aglycone Glc H-1 → Aglycone C-8 Caffeoyl Caffeoyl Group Glc->Caffeoyl Glc H-4 → Caffeoyl C=O Rha1 α-L-Rha I (C-3 linked) Rha1->Glc Rha I H-1 → Glc C-3 Rha2 α-L-Rha II (C-6 linked) Rha2->Glc Rha II H-1 → Glc C-6 Monoterpene Monoterpene Acyl Rha2->Monoterpene Rha II H-4 → Acyl C=O

Key HMBC correlations establishing the glycosidic and ester linkages in Jasnervoside C.

🛑 Self-Validation Checkpoint

To ensure your protocol has succeeded and the molecule is intact, perform this immediate internal check on the 1D ¹H spectrum: Integrate the trans-olefinic protons of the caffeoyl group ( J=15.8 Hz) at 7.60 ppm. Set this integral to exactly 1.00 . Next, integrate the anomeric region (4.0–5.5 ppm). You must observe exactly three distinct anomeric signals (one doublet for Glc, two broad singlets for the Rha units) with a combined integral of exactly 3.00 . If the ratio deviates, your sample has undergone hydrolysis during isolation, and the ester linkages are compromised.

References

  • BioBioPha Co., Ltd. "Jasnervoside C - 1622337-36-3". BioBioPha Natural Products Database. Available at:[Link]

  • BioCrick BioTech. "Jasnervoside C | CAS: 1622337-36-3". BioCrick Natural Product Standards. Available at: [Link]

Sources

Method

Application Notes and Protocols for Formulation Strategies in Jasnervoside C Drug Delivery Studies

Abstract Jasnervoside C, a natural phenolic compound with significant therapeutic potential, presents a considerable challenge in drug delivery due to its inherent physicochemical properties that limit its bioavailabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Jasnervoside C, a natural phenolic compound with significant therapeutic potential, presents a considerable challenge in drug delivery due to its inherent physicochemical properties that limit its bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome these limitations. We delve into the rationale and detailed protocols for developing liposomal, polymeric nanoparticle, and self-emulsifying drug delivery systems (SEDDS) for Jasnervoside C. Each section offers a step-by-step methodology, characterization techniques, and in vitro/in vivo evaluation strategies, underpinned by scientific principles to ensure the development of robust and effective drug delivery platforms.

Introduction: The Challenge of Jasnervoside C Delivery

Jasnervoside C (Molecular Formula: C₄₅H₆₀O₂₁, Molecular Weight: 936.95 g/mol ) is a complex polyphenolic glycoside with a large molecular structure, contributing to its poor aqueous solubility and limited permeability across biological membranes.[][2][3] These characteristics are common among saponins and ginsenosides, a class of compounds to which Jasnervoside C is structurally related.[4][5] The low oral bioavailability of many ginsenosides, often reported to be below 5%, severely curtails their therapeutic efficacy.[4] Consequently, advanced formulation strategies are imperative to unlock the full clinical potential of Jasnervoside C.

This guide will explore three promising formulation platforms:

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, enhancing their solubility and cellular uptake.

  • Polymeric Nanoparticles: Sub-micron sized particles made from biodegradable polymers that can protect the drug from degradation and provide controlled release.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

The following sections will provide detailed protocols for the preparation, characterization, and evaluation of these formulations for Jasnervoside C delivery.

Liposomal Formulation of Jasnervoside C

Liposomes are an established and versatile drug delivery platform. For amphiphilic molecules like Jasnervoside C, they offer the advantage of partitioning the drug within the lipid bilayer, thereby increasing its apparent solubility and facilitating its transport across cell membranes.[6][]

Rationale for Liposomal Delivery

The lipid bilayer of liposomes mimics the structure of cell membranes, which can enhance the cellular uptake of the encapsulated drug. Furthermore, modifying the surface of liposomes with polymers like polyethylene glycol (PEG) can prolong their circulation time in the bloodstream by reducing their uptake by the reticuloendothelial system.[8]

Diagram: Liposome Formulation Workflow

Liposome_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A Dissolve Jasnervoside C, Phospholipids, and Cholesterol in Organic Solvent B Rotary Evaporation to form a thin lipid film A->B Film Formation C Hydration of the lipid film with aqueous buffer B->C Vesicle Formation D Sonication or Extrusion to reduce particle size C->D Size Reduction E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (Ultracentrifugation & HPLC) D->G H In Vitro Drug Release (Dialysis Method) D->H I In Vitro Cell Studies (e.g., Caco-2 permeability) H->I J In Vivo Pharmacokinetics (Animal Model) I->J

Caption: Workflow for the preparation and evaluation of Jasnervoside C-loaded liposomes.

Step-by-Step Protocol: Thin-Film Hydration Method

This method is widely used for the preparation of liposomes due to its simplicity and reproducibility.[8][9][10]

Materials:

  • Jasnervoside C

  • Phosphatidylcholine (e.g., soy or egg phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • High-Performance Liquid Chromatography (HPLC) system

  • Ultracentrifuge

Protocol:

  • Lipid Film Preparation:

    • Accurately weigh Jasnervoside C, phosphatidylcholine, and cholesterol (a common molar ratio is 1:10:4 for drug:lipid:cholesterol, but this should be optimized).

    • Dissolve the mixture in a minimal volume of the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvent.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. Dry the film under vacuum for at least 2 hours to remove any residual solvent.[8][9]

  • Hydration:

    • Add the pre-warmed aqueous buffer to the flask containing the lipid film.

    • Rotate the flask gently in the water bath at the same temperature for 1-2 hours to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).[9]

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 30-60 minutes or a probe sonicator for 5-10 minutes (with intermittent cooling to prevent lipid degradation).[9]

    • Alternatively, for a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • To remove the unencapsulated Jasnervoside C, the liposomal suspension can be subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour). The supernatant containing the free drug is discarded, and the liposomal pellet is resuspended in fresh buffer.

Characterization of Jasnervoside C Liposomes
ParameterMethodTypical Values for Ginsenoside LiposomesRationale
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[3][11][12]100 - 200 nm, PDI < 0.3Influences stability, in vivo fate, and cellular uptake. A narrow size distribution is desirable.
Zeta Potential Electrophoretic Light Scattering[6][][13]-20 to -40 mVIndicates the surface charge and predicts the colloidal stability of the liposomes. A high absolute value prevents aggregation.
Encapsulation Efficiency (EE%) Ultracentrifugation followed by HPLC-UV quantification[14][15]> 80%Determines the percentage of the initial drug that is successfully entrapped within the liposomes.

Protocol for Encapsulation Efficiency (EE%) Determination:

  • Separate the unencapsulated Jasnervoside C from the liposomes using ultracentrifugation as described in the purification step.

  • Carefully collect the supernatant.

  • Disrupt the liposomal pellet using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

  • Quantify the amount of Jasnervoside C in the supernatant (free drug) and in the disrupted pellet (encapsulated drug) using a validated HPLC-UV method.

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Polymeric Nanoparticle Formulation of Jasnervoside C

Polymeric nanoparticles offer a robust platform for drug delivery, providing advantages such as high stability, controlled drug release, and the potential for surface modification for targeted delivery. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their excellent biocompatibility and tunable degradation rates.[2]

Rationale for Polymeric Nanoparticle Delivery

Encapsulating Jasnervoside C within a polymeric matrix can protect it from enzymatic degradation in the gastrointestinal tract and allow for a sustained release profile, which can reduce dosing frequency and improve patient compliance.[16]

Diagram: Polymeric Nanoparticle Formulation Workflow

Nanoparticle_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A Dissolve Jasnervoside C and PLGA in an organic solvent (Oil Phase) C Emulsify the oil phase in the aqueous phase (Sonication or Homogenization) A->C B Dissolve a surfactant (e.g., PVA) in water (Aqueous Phase) B->C D Solvent Evaporation to form nanoparticles C->D Nano-precipitation E Washing and Collection (Centrifugation) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency & Drug Loading E->H I Morphology (SEM/TEM) E->I J In Vitro Drug Release E->J K In Vitro Cell Studies J->K L In Vivo Studies K->L

Caption: Workflow for the preparation and evaluation of Jasnervoside C-loaded polymeric nanoparticles.

Step-by-Step Protocol: Emulsion-Solvent Evaporation Method

This is a widely used method for encapsulating hydrophobic or amphiphilic drugs into polymeric nanoparticles.[2][17]

Materials:

  • Jasnervoside C

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA)

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve a known amount of Jasnervoside C and PLGA in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 1-5% w/v PVA) in water.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating to form an oil-in-water (o/w) emulsion. The size of the resulting nanoparticles is dependent on the energy input during this step.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of the polymer and the formation of solid nanoparticles.[2]

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes).

    • Wash the nanoparticle pellet several times with deionized water to remove the excess surfactant and unencapsulated drug.

    • The final product can be lyophilized for long-term storage.

Characterization of Jasnervoside C Polymeric Nanoparticles
ParameterMethodTypical Values for Ginsenoside NanoparticlesRationale
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.3Crucial for determining the in vivo distribution and cellular uptake of the nanoparticles.
Zeta Potential Electrophoretic Light ScatteringNegative values (e.g., -15 to -30 mV)Indicates the stability of the nanoparticle suspension.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) HPLC-UV after nanoparticle dissolutionEE% > 70%, DL% dependent on initial drug:polymer ratioEE% indicates the efficiency of drug encapsulation, while DL% represents the amount of drug per unit weight of the nanoparticle.
Morphology Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)Spherical shapeVisual confirmation of the size and shape of the nanoparticles.

Self-Emulsifying Drug Delivery System (SEDDS) for Jasnervoside C

SEDDS are a lipid-based formulation strategy that can significantly enhance the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized and finely dispersed state.[18][19][20]

Rationale for SEDDS

Upon gentle agitation in the gastrointestinal fluids, SEDDS spontaneously form fine oil-in-water emulsions or microemulsions, which provide a large surface area for drug absorption. The lipid components can also facilitate lymphatic transport, thereby bypassing the first-pass metabolism in the liver.[19]

Diagram: SEDDS Formulation and Action

SEDDS_Action cluster_formulation SEDDS Formulation cluster_action Action in GI Tract A Jasnervoside C E Homogeneous Mixture (SEDDS pre-concentrate) A->E B Oil B->E C Surfactant C->E D Co-surfactant D->E F Ingestion E->F G Dispersion in Aqueous GI Fluids F->G H Spontaneous Emulsification (Formation of fine o/w emulsion) G->H I Enhanced Drug Solubilization & Absorption H->I

Caption: Schematic of the formulation of a SEDDS and its mechanism of action in the gastrointestinal tract.

Step-by-Step Protocol: SEDDS Formulation Development

Materials:

  • Jasnervoside C

  • Oils (e.g., medium-chain triglycerides, olive oil, oleic acid)

  • Surfactants (e.g., Tween 80, Cremophor EL)

  • Co-surfactants (e.g., Transcutol, propylene glycol)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

Protocol:

  • Excipient Screening:

    • Determine the solubility of Jasnervoside C in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams:

    • To identify the self-emulsifying regions, construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.

    • For each mixture, add a small amount of water and observe the emulsification process. The regions that form clear or slightly bluish-white emulsions are considered the self-emulsifying regions.

  • Preparation of Jasnervoside C-loaded SEDDS:

    • Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the required amount of Jasnervoside C to the mixture.

    • Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the drug is completely dissolved and a clear, homogeneous solution is obtained.[21]

Characterization of Jasnervoside C SEDDS
ParameterMethodDesirable CharacteristicsRationale
Self-Emulsification Time Visual observation after dilution in water< 1 minuteRapid emulsification is crucial for the in vivo performance of SEDDS.
Droplet Size & PDI Dynamic Light Scattering (DLS)< 200 nm, PDI < 0.3Smaller droplet size provides a larger surface area for drug absorption.
Thermodynamic Stability Centrifugation and freeze-thaw cyclesNo phase separation or drug precipitationEnsures the stability of the formulation during storage and in the GI tract.
Drug Content HPLC-UVClose to 100% of the theoretical amountConfirms the accuracy of the formulation preparation.

In Vitro and In Vivo Evaluation

In Vitro Drug Release

The dialysis bag method is commonly used to assess the in vitro release of drugs from nanoformulations.[4][5][22]

Protocol:

  • Place a known amount of the Jasnervoside C formulation (liposomes, nanoparticles, or SEDDS after emulsification) into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

  • Analyze the drug concentration in the samples using HPLC-UV.

In Vitro Permeability Studies

The Caco-2 cell monolayer model is widely used to predict the intestinal absorption of drugs.[23][24][25][26]

Protocol:

  • Culture Caco-2 cells on Transwell inserts until a differentiated monolayer is formed (typically 21 days).

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[25]

  • Add the Jasnervoside C formulation to the apical (AP) side of the monolayer and fresh buffer to the basolateral (BL) side.

  • Incubate at 37°C.

  • At different time points, collect samples from the basolateral side and analyze the concentration of Jasnervoside C by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to estimate the intestinal permeability.

In Vivo Pharmacokinetic Studies

Animal models, such as Sprague-Dawley rats, are used to evaluate the in vivo performance of the formulations.[27][28][29]

Protocol:

  • Administer the Jasnervoside C formulation (and a control solution of the free drug) to different groups of rats via oral gavage.

  • At specified time points, collect blood samples from the tail vein.

  • Process the blood samples to obtain plasma.

  • Extract Jasnervoside C from the plasma and quantify its concentration using a validated LC-MS/MS method.[30]

  • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) to determine the oral bioavailability.

Conclusion

The formulation strategies outlined in this guide provide a comprehensive framework for addressing the drug delivery challenges associated with Jasnervoside C. By leveraging liposomes, polymeric nanoparticles, or SEDDS, researchers can significantly enhance its solubility, stability, and bioavailability. The detailed protocols for preparation, characterization, and evaluation will enable the systematic development and optimization of these advanced drug delivery systems, ultimately facilitating the translation of Jasnervoside C into a clinically effective therapeutic agent.

References

  • Chen, W., Dang, Y., & Zhu, C. (2009). Simultaneous determination of three major bioactive saponins of Panax notoginseng using liquid chromatography-mass spectrometry.
  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013).
  • A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. (n.d.).
  • Caco-2 Permeability Assay Protocol. (n.d.).
  • Preparation and Evaluation of Liposomes and Niosomes Containing Total Ginsenosides for Anti-Photoaging Therapy. (n.d.). Frontiers.
  • Caco-2 cell permeability assays to measure drug absorption. (2005). Expert Opinion on Drug Discovery.
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
  • Novel ginsenoside-based multifunctional liposomal delivery system for combination therapy of gastric cancer. (n.d.). PMC.
  • LNP Parameters Explained: Particle Size and Zeta Potential. (n.d.). BOC Sciences.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (n.d.). PMC.
  • How can we check nano encapsulation efficiency and releasing of drug from that nanocapsule? (2023).
  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro.
  • Preparation and Evaluation of Liposomes and Niosomes Containing Total Ginsenosides for Anti-Photoaging Therapy. (n.d.). PMC.
  • Caco-2 cell permeability assays to measure drug absorption. (2005). PubMed.
  • Preparation of PEGylated Liposomal Ginsenoside; Formulation Design and in vitro Evaluation. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Automating Zeta Potential Measurements for Liposomes in High and Low Salt Environments. (2026).
  • Pharmacokinetics study of ginsenoside Rg1 liposome by pulmonary administr
  • Jasnervoside C 1622337-36-3. (n.d.). MCE.
  • Preparation and Evaluation of Liposomes and Niosomes Containing Total Ginsenosides for Anti-Photoaging Therapy. (n.d.). Frontiers.
  • High-performance liquid chromatography analysis of plant saponins: An upd
  • Use of a Simplified HPLC−UV Analysis for Soyasaponin B Determination: Study of Saponin and Isoflavone Variability in Soybean Cultivars and Soy-Based Health Food Products. (2005).
  • Preparation and pharmacological effects of minor ginsenoside nanoparticles: a review. (2022).
  • Preparation, characterization and in vivo pharmacokinetic study of ginsenoside Rb1-PLGA nanoparticles. (2023). PMC.
  • NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode. (n.d.). Microtrac.
  • Dynamic Light Scattering Particle Size Analyzer: How It Works & Uses. (2026). Barnett Technical.
  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. (n.d.). HORIBA.
  • Dynamic Light Scattering (DLS)
  • Preparation, characterization and in vivo pharmacokinetic study of ginsenoside Rb1-PLGA nanoparticles. (2023).
  • Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry. (n.d.). PMC.
  • Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology. (n.d.). PMC.
  • dynamic light scattering (DLS). (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Determination of entrapment efficiency and drug phase distribution of submicron emulsions loaded silybin. (2008). Taylor & Francis.
  • (PDF) HPLC method to assay total saponins in Ilex paraguariensis aqueous extract. (2025).
  • Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC. (n.d.).
  • Is centrifugal ultrafiltration a robust method for determining encapsulation efficiency of pesticide nanoformulations? (n.d.). Nanoscale (RSC Publishing).
  • Synthesis of ginsenoside Rb1-imprinted magnetic polymer nanoparticles for the extraction and cellular delivery of therapeutic ginsenosides. (n.d.). PMC.
  • Insights on Ultrafiltration-Based Separation for the Purification and Quantification of Methotrex
  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • In vivo pharmacokinetics of ginsenoside compound K medi
  • Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. (n.d.). Nanobiotec.
  • SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS)
  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. (2015). Pharma Excipients.
  • Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. (n.d.). PMC.
  • (PDF) Ginsenoside Rg1 Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS): Preparation, Characterization and In-vivo Toxicity Study. (2025).
  • Original Article Pharmacokinetic study on ginsenoside Rg and Re in rats following intravenous and oral administr
  • Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification str

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting Jasnervoside C HPLC peak tailing and resolution

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Jasnervoside C. This resource is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Jasnervoside C. This resource is designed for researchers, scientists, and drug development professionals to address common issues such as peak tailing and poor resolution.

Understanding the Challenge: The Chemistry of Jasnervoside C

Jasnervoside C is a complex glycoside with a molecular formula of C45H60O21 and a molecular weight of 936.95.[1] Its structure contains numerous polar functional groups, including hydroxyl (-OH) and ester groups. These characteristics are central to its chromatographic behavior and the challenges that can arise during HPLC analysis.

The primary cause of peak tailing in reversed-phase HPLC is often the interaction between the analyte and the stationary phase via more than one retention mechanism.[2] While the main interaction is hydrophobic, secondary interactions can occur between polar functional groups on the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[3][4] These secondary interactions can lead to asymmetrical peaks, making accurate quantification difficult.[4]

Troubleshooting Guide: Peak Tailing & Resolution Issues

This guide provides a systematic approach to diagnosing and resolving common HPLC problems encountered during Jasnervoside C analysis.

Question 1: My Jasnervoside C peak is exhibiting significant tailing. What is the most likely cause and how can I fix it?

Answer:

Peak tailing for a polar compound like Jasnervoside C in reversed-phase HPLC is most commonly caused by secondary interactions with exposed silanol groups on the column's silica packing material.[5][6] These silanol groups can interact with the polar functional groups of Jasnervoside C, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.[7]

Here’s a logical workflow to address this issue:

G start Start: Peak Tailing Observed ph_adjust Step 1: Mobile Phase pH Adjustment (Lower pH to suppress silanol ionization) start->ph_adjust check1 Peak Shape Improved? ph_adjust->check1 additive Step 2: Use Mobile Phase Additives (e.g., Triethylamine to mask silanols) check1->additive No end_good End: Problem Resolved check1->end_good Yes check2 Peak Shape Improved? additive->check2 column_type Step 3: Evaluate Column Choice (Use end-capped or high-purity silica column) check2->column_type No check2->end_good Yes check3 Peak Shape Improved? column_type->check3 check3->end_good Yes end_bad Further Investigation Needed (Consider column contamination or degradation) check3->end_bad No G start Start: Poor Resolution gradient Step 1: Optimize Gradient Slope (Shallower gradient for better separation) start->gradient check1 Resolution Improved? gradient->check1 organic_mod Step 2: Change Organic Modifier (Switch between Acetonitrile and Methanol) check1->organic_mod No end_good End: Problem Resolved check1->end_good Yes check2 Resolution Improved? organic_mod->check2 temp_flow Step 3: Adjust Temperature and Flow Rate (Lower flow rate or adjust temperature) check2->temp_flow No check2->end_good Yes check3 Resolution Improved? temp_flow->check3 check3->end_good Yes end_bad Consider a Different Stationary Phase check3->end_bad No

Caption: Troubleshooting workflow for poor resolution.

Step 1: Optimize the Gradient

For complex samples or when dealing with closely eluting compounds, a gradient elution is often superior to an isocratic one. A shallower gradient can increase the separation time between peaks. [8] Protocol:

  • If using an isocratic method, switch to a gradient.

  • If already using a gradient, decrease the rate of change of the organic solvent. For example, if your gradient goes from 20% to 80% acetonitrile in 10 minutes, try extending that to 20 minutes.

Step 2: Change the Organic Modifier

Acetonitrile and methanol have different selectivities in reversed-phase HPLC. Switching between them can alter the elution order and improve the resolution of co-eluting peaks. [8][9] Protocol:

  • If your current mobile phase uses acetonitrile, prepare an equivalent mobile phase with methanol.

  • Be aware that methanol is more viscous and will generate higher backpressure. You may need to adjust the flow rate.

  • Thoroughly flush the system with the new mobile phase before analysis.

Step 3: Adjust Temperature and Flow Rate
  • Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency. However, for isomers, lowering the temperature can enhance resolution by increasing retention. [8]Experiment with a temperature range of 25°C to 40°C.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time. [8]

    Parameter Effect on Resolution Consideration
    Gradient Slope Shallower slope generally increases resolution. Increases analysis time.
    Organic Modifier Can change selectivity and peak elution order. Methanol typically generates higher backpressure than acetonitrile.
    Temperature Can affect selectivity and peak efficiency. Higher temperatures decrease viscosity and backpressure.

    | Flow Rate | Lower flow rates often improve resolution. | Increases analysis time. |

Question 3: My column backpressure is increasing, and the peak shape is deteriorating over several injections. What should I do?

Answer:

This combination of symptoms strongly suggests column contamination or a blocked frit. [6][10]Contaminants from the sample matrix can accumulate at the head of the column, leading to increased pressure and distorted peaks.

Column Cleaning and Regeneration

A thorough column wash is necessary to remove strongly retained impurities. It is often recommended to reverse the column flow direction for cleaning (for columns with particle sizes > 2 µm). General Reversed-Phase Column Cleaning Protocol:

  • Disconnect the column from the detector.

  • Reverse the column direction (connect the outlet to the pump). Note: Do not reverse the flow on UHPLC columns (<2 µm). 3. Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 20 column volumes for each solvent.

    Step Solvent Purpose
    1 95:5 Water/Acetonitrile Remove buffer salts.
    2 Acetonitrile Remove moderately non-polar compounds.
    3 Isopropanol Remove strongly non-polar compounds.
    4 Hexane Remove very strongly retained non-polar compounds.
    5 Isopropanol Transition back to a polar-miscible solvent.
    6 Acetonitrile Further transition.

    | 7 | 95:5 Water/Acetonitrile | Prepare for re-equilibration with the mobile phase. |

After cleaning, re-equilibrate the column with your mobile phase until a stable baseline is achieved. Preventative Measures:

  • Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.

  • Guard Columns: Use a guard column with the same stationary phase as your analytical column to protect it from strongly retained compounds and particulates. [11]

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak tailing factor? A: An ideal peak has a tailing factor (or asymmetry factor) of 1.0. For many assays, a tailing factor of up to 1.5 is acceptable. [2] Q: Can the injection solvent affect peak shape? A: Yes. If the injection solvent is significantly stronger (more organic content) than the initial mobile phase, it can cause peak distortion, including fronting or splitting. [6]Ideally, dissolve your sample in the initial mobile phase.

Q: How often should I clean my HPLC column? A: This depends on the cleanliness of your samples and the mobile phase used. As a good practice, flush the column with a strong solvent (like 100% acetonitrile for reversed-phase) at the end of each day's run to remove any strongly retained compounds. [12]Perform a more rigorous cleaning protocol when you observe increased backpressure or deteriorating peak shape. [13] Q: What is column overload, and could it be causing my peak tailing? A: Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase. This can lead to peak fronting, not typically tailing. [3][6]Peak tailing is more indicative of secondary site interactions. [2][4]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. Retrieved from [Link]

  • MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. Retrieved from [Link]

  • Millennial Scientific. (2025, April 3). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Cleaning & Regeneration Guide. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]

  • Kirkland, J. J., & van Straten, M. A. (1995). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2013).

Sources

Optimization

Technical Support Center: Preventing Degradation of Jasnervoside C During Long-Term Storage

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic reproducibility of in vitro assays involving caffeoyl phenylpropanoid glycosides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic reproducibility of in vitro assays involving caffeoyl phenylpropanoid glycosides. Jasnervoside C (CAS: 1622337-36-3), a potent bioactive antioxidant isolated from[1], is notoriously labile in solution.

Its degradation is not a random artifact; it is a predictable, thermodynamically driven process dictated by its chemical structure—specifically, the highly reactive catechol moiety and the susceptible ester/glycosidic linkages. This guide provides field-proven, mechanistically grounded strategies to diagnose degradation, optimize storage, and preserve the integrity of your compound.

Part 1: Troubleshooting Matrix - Diagnosing Degradation

Q: My Jasnervoside C stock solution turned brown/yellow over time. What happened? A: This is a classic visual indicator of auto-oxidation . Jasnervoside C contains a caffeoyl group with an ortho-diphenol (catechol) ring. In the presence of dissolved oxygen and trace transition metals, this electron-rich ring oxidizes into an o-quinone. These quinones rapidly polymerize into complex, colored macromolecules, permanently destroying the compound's antioxidant efficacy[2].

Q: HPLC analysis shows multiple new peaks with similar UV spectra to the parent compound. Why? A: You are observing photo-isomerization . The caffeoyl group features an α,β -unsaturated ester with a double bond in the trans configuration. Exposure to ambient UV or visible light provides the activation energy needed to break the pi-bond temporarily, causing it to rotate and reform as the less biologically active cis-isomer[3].

Q: Why did my compound degrade completely within 48 hours in a physiological buffer (pH 7.4)? A: Phenylpropanoid glycosides are highly unstable at neutral to alkaline pH. At pH 7.4, the phenolic hydroxyl groups begin to deprotonate, drastically lowering the activation energy for oxidation. Concurrently, the slightly alkaline environment catalyzes the hydrolysis of the ester bond linking the caffeoyl group to the glycosidic core. Studies on structurally analogous compounds demonstrate a loss of up to 62.4% of the intact molecule within 24 hours at pH 7.0[4].

G J Jasnervoside C (Intact Molecule) Tr1 Neutral/High pH (pH ≥ 7) O2, Transition Metals J->Tr1 Tr2 Aqueous Medium Strong Acids/Bases J->Tr2 Tr3 UV/Vis Light Exposure (Photodegradation) J->Tr3 Ox Oxidation (o-Quinone Formation) Hyd Hydrolysis (Ester/Glycosidic Cleavage) Iso Isomerization (trans to cis-caffeoyl) Tr1->Ox Tr2->Hyd Tr3->Iso

Figure 1: Primary mechanistic degradation pathways of Jasnervoside C in solution.

Part 2: Core FAQs - Mechanistic Storage Guidelines

Q: What is the optimal solvent for long-term storage? A: Anhydrous LC-MS grade Dimethyl Sulfoxide (DMSO) . By eliminating water, you completely arrest hydrolytic degradation. If an aqueous stock is strictly required for your in vivo models, the solution must be buffered to pH 3.0 – 5.0 . Protonating the phenolic hydroxyls stabilizes the catechol ring against oxidation[2].

Q: Can I store working solutions at 4°C for a few days? A: It is highly discouraged unless the solution is acidic. The degradation reaction follows first-order kinetics; while cold temperatures slow the reaction, they do not halt it[3]. If you must store an aqueous working solution, acidify it with 0.1% formic acid, purge the headspace with nitrogen, and keep it strictly protected from light.

Q: At what temperature should primary stock solutions be stored? A: -80°C . At this ultra-low temperature, the solvent enters a glassy state, effectively reducing molecular mobility to zero and preventing thermal degradation[5].

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of caffeoyl phenylpropanoid glycosides (extrapolated to Jasnervoside C) across various environmental conditions based on robust kinetic modeling[3],[5],[4].

Storage ConditionpHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous Buffer7.437°C< 12 HoursRapid auto-oxidation & base hydrolysis
Aqueous Buffer7.025°C~ 24 HoursAuto-oxidation (Quinone formation)
Aqueous Buffer3.025°C> 30 DaysHighly stable (Protonated catechol)
Anhydrous DMSON/A-20°C6 - 12 MonthsSlow thermal degradation
Anhydrous DMSON/A-80°C> 2 YearsStable (Metastable glassy state)

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The storage protocol below prevents degradation, while the subsequent HPLC assay allows you to independently verify the compound's structural integrity before executing critical biological assays.

Protocol 1: Preparation and Cryopreservation of Jasnervoside C Stock Solutions
  • Equilibration: Allow the lyophilized Jasnervoside C vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation, which initiates premature hydrolysis of the ester linkages.

  • Reconstitution: Dissolve the powder in anhydrous, LC-MS grade DMSO to a concentration of 10 mM.

  • Purging: Gently blanket the solution with Argon or Nitrogen gas for 15 seconds.

    • Causality: Displacing dissolved oxygen with an inert gas eliminates the primary reactant required for the auto-oxidation of the catechol ring.

  • Aliquoting: Dispense 10–50 µL aliquots into sterile, amber glass microcentrifuge tubes.

    • Causality: Amber glass blocks UV/Vis light, preventing the photo-isomerization of the trans-caffeoyl double bond. Aliquoting prevents destructive freeze-thaw cycles.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer.

G Step1 1. Reconstitute in Anhydrous DMSO or Acidic Buffer (pH 3-5) Step2 2. Purge Vials with Inert Gas (Argon or Nitrogen) Step1->Step2 Step3 3. Aliquot into Amber Glass Vials (Protect from Light) Step2->Step3 Step4 4. Flash-Freeze in Liquid Nitrogen (Rapid Cryopreservation) Step3->Step4 Step5 5. Store at -80°C (Avoid Freeze-Thaw Cycles) Step4->Step5

Figure 2: Optimized, step-by-step workflow for the cryopreservation of Jasnervoside C.

Protocol 2: Stability-Indicating HPLC-UV Assay

Run this assay if a stock solution has been left at room temperature or subjected to a freeze-thaw cycle.

  • Sample Prep: Dilute the stock solution to 100 µM using the initial mobile phase (ensure the final pH is < 3.0).

  • Column: Use a C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm), maintained at 30°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS Grade Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B. Flow rate: 1.0 mL/min.

  • Dual-Wavelength Detection: Monitor simultaneously at 280 nm (general phenolic profile) and 330 nm (specific for the intact caffeoyl group).

    • Causality (Self-Validation): The intact α,β -unsaturated ester of the caffeoyl group absorbs strongly at 330 nm. A severe loss of absorbance at 330 nm, coupled with the appearance of new peaks at 280 nm, definitively confirms catechol oxidation or ester cleavage.

References

  • [1] Guo, Z.-Y., Li, P., Huang, W., et al. (2014). Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine. Phytochemistry, 106, 124-133. URL:[Link]

  • [3] Zhang, A., Lian, Y., Shen, Y., et al. (2020). Degradation Kinetics of Verbascoside at Different Temperature, pH and Light. Science and Technology of Food Industry, 41(21), 48-52. URL:[Link]

  • [2] Vertuani, S., Beghelli, E., Scalambra, E., et al. (2011). Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations. Molecules, 16(8), 7068-7080. URL:[Link]

  • [4] Food Chemistry / Academia.edu. (2019). Stability–activity of verbascoside, a known antioxidant compound, at different pH conditions. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Jasnervoside C Extraction from Botanical Matrices

Welcome to the Advanced Applications Support Center for natural product isolation. This guide is engineered for analytical chemists, pharmacognosists, and drug development professionals tasked with extracting and purifyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center for natural product isolation. This guide is engineered for analytical chemists, pharmacognosists, and drug development professionals tasked with extracting and purifying Jasnervoside C —a highly complex, bioactive caffeoyl phenylpropanoid glycoside primarily isolated from the stems of Jasminum nervosum.

Due to its high molecular weight (936.95 g/mol ), extensive hydrogen-bonding capacity, and thermal lability, isolating Jasnervoside C requires precise control over solvent thermodynamics and chromatographic selectivity. This guide bypasses generic advice to address the specific physicochemical bottlenecks of this molecule.

Extraction & Purification Workflow

The following diagram outlines the critical path for isolating Jasnervoside C from raw botanical matrices, highlighting the transition from bulk matrix disruption to high-resolution purification.

G Raw Jasminum nervosum Stems (Pulverized, 40-mesh) Ext Aqueous Methanol Extraction (Reflux, 85% MeOH, 4h) Raw->Ext Solvent penetration & swelling Crude Crude Extract Suspension (Aqueous) Ext->Crude Vacuum evaporation (<40°C) LLE Liquid-Liquid Partitioning (Hexane -> DCM -> n-BuOH) Crude->LLE Salting-out (5% NaCl) Frac n-Butanol Fraction (Glycoside-Enriched) LLE->Frac Polarity-driven separation CC RP-18 Silica Chromatography (Gradient Elution) Frac->CC Coarse mass reduction HPLC Preparative HPLC (Shallow Gradient, 330 nm) CC->HPLC Target fraction selection Pure Pure Jasnervoside C (>96% Purity, Lyophilized) HPLC->Pure Peak collection (tR ~35 min)

Workflow for Jasnervoside C extraction and purification from botanical matrices.

Troubleshooting Guides & FAQs

Q1: Why is my initial crude extraction yield of Jasnervoside C significantly lower than literature benchmarks?

The Causality: Jasnervoside C possesses an extensive network of hydroxyl groups distributed across its sugar moieties and caffeoyl esters. If you are using 100% absolute methanol or ethanol, the solvent lacks the protic capacity to sufficiently disrupt the strong intermolecular hydrogen bonds between the glycoside and the plant's cellulose/hemicellulose matrix. The Solution: Switch your extraction solvent to 80–85% aqueous methanol . The addition of water is mechanistically required to swell the botanical cell walls, increasing porosity and allowing the methanol to penetrate and solubilize the target compound.

Q2: During Liquid-Liquid Extraction (LLE), I am losing Jasnervoside C to the aqueous layer instead of the n-butanol organic phase. How do I force partitioning?

The Causality: Because of its multiple sugar units, Jasnervoside C is highly hydrophilic. In a standard biphasic water/n-butanol system, the partition coefficient ( Kd​ ) heavily favors the aqueous phase if the ionic strength of the water is low. The Solution: Implement a "salting-out" thermodynamic strategy. Add Sodium Chloride (NaCl) up to 5% w/v to the aqueous layer before partitioning with n-butanol. The solvated Na+ and Cl− ions bind the free water molecules, effectively increasing the polarity of the aqueous phase. This decreases the solubility of the organic glycoside in the water layer, driving it into the n-butanol phase.

Q3: My Preparative HPLC chromatogram shows co-elution of Jasnervoside C with other glycosides (like Jasnervoside A and B). How can I resolve these peaks?

The Causality: Jasnervosides A, B, C, and D are structurally homologous caffeoyl phenylpropanoid glycosides that differ only slightly in their esterification patterns . Isocratic elution fails to separate these micro-variations because their overall hydrophobicities are nearly identical. The Solution: Switch to a shallow gradient elution profile. A validated starting point is a Methanol-Water system running from 30:70 to 45:55 over 60 minutes on an RP-18 column . Additionally, lower the column compartment temperature to 25°C; this decreases the kinetic energy of the analytes, increasing their interaction time with the C18 stationary phase and enhancing selectivity ( α ).

Q4: I am observing structural degradation (extra peaks on LC-MS) after the final solvent removal step. What is causing this?

The Causality: The ester bonds linking the caffeoyl groups to the central glycosidic core are thermally labile. Prolonged exposure to temperatures above 45°C during rotary evaporation induces ester hydrolysis, cleaving the molecule into its constituent phenolic acids and sugars. The Solution: Perform all rotary evaporation under high vacuum (< 20 mbar) to ensure the water bath temperature remains strictly below 40°C. For the final aqueous residue, lyophilization (freeze-drying) is mandatory .

Troubleshooting Issue Low Jasnervoside C Yield Check1 Poor Matrix Extraction? Issue->Check1 Check2 Loss During LLE Partitioning? Issue->Check2 Check3 Co-elution in HPLC? Issue->Check3 Sol1 Use 85% Aqueous MeOH (Swells cell walls) Check1->Sol1 If crude mass is low Sol2 Add 5% NaCl to Aq Phase (Salting-out effect) Check2->Sol2 If target remains in water Sol3 Shallow MeOH:H2O Gradient (Enhances selectivity) Check3->Sol3 If peaks overlap

Troubleshooting logic tree for resolving low Jasnervoside C extraction yields.

Quantitative Data & Optimization Parameters

To ensure reproducibility across different laboratory setups, align your experimental parameters with the validated metrics in the table below.

Table 1: Physicochemical and Chromatographic Parameters for Jasnervoside C

ParameterTarget ValueMechanistic Rationale
Molecular Weight 936.95 g/mol High MW requires porous RP-18 resins (e.g., 100 Å pore size) to prevent size-exclusion effects.
Extraction Solvent 85% MeOH (aq)Balances matrix swelling (water) with glycoside solubility (methanol).
LLE Partitioning n-Butanol : Water (1:1 v/v)Extracts polar glycosides efficiently only when the aqueous phase is saturated with 5% NaCl.
Prep-HPLC Mobile Phase MeOH:H2O (30:70 → 45:55)Shallow gradient resolves structurally similar Jasnervosides A–D based on minor polarity shifts.
UV Detection Wavelength 330 nmOptimal absorption maximum for the conjugated π -system of the caffeoyl moiety.

Validated Step-by-Step Methodology

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria (e.g., TLC spots, UV absorbance) are met.

Step 1: Matrix Preparation & Reflux

  • Dry Jasminum nervosum stems in the shade to prevent UV-catalyzed degradation of caffeoyl groups. Pulverize to a 40-mesh powder to maximize surface area.

  • Suspend 1.0 kg of biomass in 10 L of 85% aqueous methanol.

  • Reflux at 65°C for 4 hours. Filter the extract and repeat the reflux process twice with fresh solvent. Pool all filtrates.

Step 2: Concentration & Defatting

  • Evaporate the pooled methanolic extract under reduced pressure (water bath < 40°C) until a thick, aqueous suspension remains.

  • Transfer to a separatory funnel. Defat the suspension by partitioning with n-hexane (3 x 1 L). Discard the hexane layer (contains non-polar lipids and waxes).

  • Partition with dichloromethane (3 x 1 L) to remove mid-polarity impurities (e.g., aglycones).

Step 3: Target Partitioning (Self-Validating Step)

  • Add NaCl (5% w/v) to the remaining aqueous phase and dissolve completely.

  • Partition with n-butanol (3 x 1 L).

  • Validation: Spot the n-butanol layer on a normal-phase TLC plate (Eluent: CHCl3​:MeOH:H2​O 7:3:0.5). View under UV 365 nm. You must observe bright blue/green fluorescent spots characteristic of caffeoyl derivatives.

Step 4: Column Chromatography (CC)

  • Concentrate the n-butanol fraction and load it onto an RP-18 silica gel column (2 cm × 45 cm).

  • Elute using a step gradient of Methanol-Water (10% to 50% MeOH).

  • Collect the 30–40% MeOH fractions. Validation: Monitor via TLC; pool fractions showing a dominant spot at Rf​≈0.4 (under the specified TLC conditions).

Step 5: Preparative HPLC & Lyophilization

  • Inject the enriched fraction into a Prep-HPLC system equipped with a C18 column (5 µm, 20 x 250 mm).

  • Run a gradient of Methanol-Water (30:70 to 45:55) at a flow rate of 10 mL/min. Monitor UV absorbance at 330 nm.

  • Collect the peak eluting at approximately tR​=35–40 min .

  • Immediately freeze-dry (lyophilize) the collected HPLC fractions at -50°C and < 0.1 mbar to yield pure Jasnervoside C as an amorphous yellowish powder.

References

  • Guo, Z. Y., et al. "Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine." Phytochemistry, 2014. [Link]

  • Kim, J., et al. "Inhibitory Activity of PTP1B and α-Glucosidase by Compounds from Whole Plants of Houttuynia cordata Thunb." Natural Product Sciences, 2023.[Link]

Optimization

Technical Support Center: Resolving Jasnervoside C Precipitation in Culture Media

From the Desk of the Senior Application Scientist Welcome to the technical support hub for handling Jasnervoside C. As a complex natural phenolic compound[1], Jasnervoside C exhibits high hydrophobicity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for handling Jasnervoside C. As a complex natural phenolic compound[1], Jasnervoside C exhibits high hydrophobicity. While it readily dissolves in polar aprotic solvents like DMSO[2], researchers frequently encounter severe precipitation when diluting stock solutions into aqueous in vitro culture media.

This guide is designed not just to provide a protocol, but to explain the thermodynamic and kinetic causality behind these phase separations. By understanding the mechanics of the solvent-shift effect, you can implement our self-validating workflows to ensure accurate, reproducible assay data.

The Causality of Precipitation: Why Does It Happen?

When a highly concentrated DMSO stock of Jasnervoside C is pipetted directly into aqueous media, the compound experiences a rapid3[3].

  • Kinetic vs. Thermodynamic Solubility: The local concentration of the compound at the pipette tip interface momentarily exceeds its thermodynamic solubility in water.

  • Nucleation: Before diffusion can disperse the molecules, the sudden drop in solvent polarity forces the hydrophobic phenolic rings to aggregate. This generates a supersaturated state that rapidly resolves through 4[4].

  • Gradient Artifacts: Because DMSO is denser than standard culture media, it sinks. If applied directly to cell cultures, DMSO and compound gradients form within the wells, leading to 5[5] right over your adherent cell monolayer.

Troubleshooting FAQs

Q: I added my Jasnervoside C stock directly to the well, and I see needle-like structures under the microscope. Are these cells dying? A: Those are likely Jasnervoside C micro-crystals, not cellular debris. Direct addition creates localized high-concentration gradients that trigger precipitation. These precipitates act as a "sink," drastically reducing the actual bioavailable concentration of the drug in your assay, leading to false negatives. Solution: Transition to the step-wise intermediate dilution method described below.

Q: Can I just increase the DMSO concentration to keep it soluble? A: We strongly advise against exceeding a final DMSO concentration of 0.5% for most cell lines, though some robust lines may tolerate up to 1%. Exceeding this threshold introduces confounding variables via solvent-induced transcriptomic changes and cytotoxicity[3].

Q: Does the temperature of the media matter during dilution? A: Absolutely. Temperature dictates the kinetic energy of the system. Diluting Jasnervoside C into cold (4°C) media lowers the activation energy barrier for nucleation, practically guaranteeing precipitation[3]. Always pre-warm media to 37°C.

Q: Can media additives help stabilize the compound? A: Yes. Phenolic compounds can engage in 6[6]. Adding 0.1% to 0.5% Bovine Serum Albumin (BSA) to your media acts as a "chemical chaperone," temporarily shielding the hydrophobic faces of Jasnervoside C and maintaining it in a metastable supersaturated state long enough for cellular uptake.

Quantitative Parameter Summary

Use the following empirically validated parameters as the boundary conditions for your assay design.

ParameterRecommended LimitMechanistic Rationale
Stock Concentration 10 mM - 50 mM in 100% DMSOEnsures complete dissolution in the primary solvent without supersaturation[3].
Final Assay Concentration ≤ 30 μMExceeding this in aqueous media typically surpasses the kinetic solubility threshold.
Final DMSO Concentration ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and transcriptomic artifacts[5].
Media Temperature 37°CMaintains thermodynamic solubility and prevents cold-shock nucleation[3].
Carrier Protein (BSA) 0.1% - 0.5% (w/v)Acts as a chemical chaperone to stabilize phenolic compounds in aqueous phases[6].

Experimental Protocol: The Precipitation-Free Dilution Workflow

To establish a self-validating system , this protocol utilizes an intermediate dilution step. This prevents the solvent-shift shock and ensures homogeneity.

Phase 1: Preparation

  • Thaw and Equilibrate: Remove the Jasnervoside C DMSO stock from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening cold vials introduces condensation, and water ingress into the DMSO stock will ruin the compound's solubility.

  • Pre-warm Media: Warm the target cell culture media (optionally supplemented with 0.1% BSA) to 37°C in a water bath.

Phase 2: Step-Wise Dilution (The "Intermediate Plate" Method) 3. Create the Intermediate: In a sterile, empty 96-well V-bottom plate, add 98 µL of the pre-warmed culture media. 4. First Dilution: Carefully pipette 2 µL of the Jasnervoside C DMSO stock into the 98 µL of media. 5. Rapid Mixing: Immediately mix by pipetting up and down 10 times, or use a microplate shaker at 1200 rpm for 60 seconds. Causality: Rapid mechanical agitation disperses the DMSO instantly, preventing localized high-concentration gradients[7]. (This intermediate solution now contains 2% DMSO).

Phase 3: Assay Application & Validation 6. Final Transfer: Transfer the required volume (e.g., 100 µL) of the intermediate solution to your actual assay plate containing cells already bathed in 100 µL of media. This final 1:2 dilution brings the DMSO concentration to a safe 1% (or lower, depending on your exact volume ratios)[7]. 7. Self-Validation Step: Before placing the plate in the incubator, inspect 3 random wells under a brightfield microscope at 20x magnification. The absence of refractile, needle-like particles confirms successful solvation. If precipitates are visible, the assay must be aborted, and the maximum working concentration must be lowered.

Workflow Visualization

Below is the logical decision tree and workflow for resolving Jasnervoside C precipitation.

G Start Jasnervoside C (DMSO Stock) Check Dilution Method? Start->Check Direct Direct Addition to Assay Plate Check->Direct Incorrect Stepwise Step-Wise Dilution (Intermediate Plate) Check->Stepwise Recommended Gradient Solvent-Shift & Local Gradients Direct->Gradient Precip Precipitation (Assay Failure) Gradient->Precip Warm Use 37°C Media (+ 0.1% BSA) Stepwise->Warm Agitate Rapid Mechanical Agitation Warm->Agitate Stable Homogeneous Solution (No Crystals) Agitate->Stable Validate Microscopic Validation Stable->Validate

Caption: Logical workflow for resolving Jasnervoside C precipitation via step-wise dilution.

References

  • Source: biocrick.
  • Title: Jasnervoside C | Phenolic Compound - MedchemExpress.
  • Source: biorxiv.
  • Source: mdpi.
  • Source: nih.
  • Title: What are the small particles after the dissolution of the SCD1 inhibitor CAY10566?
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Jasnervoside C Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Jasnervoside C (CAS: 1622337-36-3)[1]. As a complex natural phenolic compound isolated from Jasminum nervosum, Jasnervoside C presents unique challenges in standard in vitro as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Jasnervoside C (CAS: 1622337-36-3)[1]. As a complex natural phenolic compound isolated from Jasminum nervosum, Jasnervoside C presents unique challenges in standard in vitro assays. Its molecular structure (C₄₅H₆₀O₂₁) features highly reactive 3,4-dihydroxyphenyl (catechol) moieties and multiple glycosidic linkages[1].

When introduced to standard cell culture incubators (37°C, 5% CO₂, ~95% humidity, pH 7.4), these structural features make the compound highly susceptible to auto-oxidation and hydrolysis[2]. This guide is designed by our Senior Application Scientists to help you troubleshoot stability issues, prevent assay artifacts, and ensure reproducible data.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why does Jasnervoside C lose its bioactivity so rapidly in standard DMEM or RPMI media? The Causality: The loss of bioactivity is rarely due to cellular metabolism; it is primarily driven by chemical instability. At the physiological pH of 7.4 found in standard cell culture media, the catechol moieties of Jasnervoside C undergo rapid auto-oxidation[2]. Dissolved oxygen in the media catalyzes the conversion of these catechol groups into highly reactive o-quinones. This process is further accelerated by trace transition metals (like iron and copper) present in DMEM[2]. The Solution: Always prepare Jasnervoside C fresh before use. If prolonged incubation is required, supplement the media with a sacrificial antioxidant (e.g., 1 mM Ascorbic Acid) or ensure the presence of 10% Fetal Bovine Serum (FBS), which stabilizes the compound through polyphenol-protein interactions[2].

Q2: I am observing inconsistent cytotoxicity results after 48-72 hours of incubation. Are these false positives? The Causality: Yes, this is a well-documented artifact in polyphenol research[3]. When Jasnervoside C auto-oxidizes into o-quinones, the reaction generates Reactive Oxygen Species (ROS), specifically hydrogen peroxide (H₂O₂), as a byproduct[4]. The accumulated H₂O₂ in the cell culture media causes oxidative stress and cell death. Therefore, the cytotoxicity you observe at 72 hours is likely caused by the artifactual generation of H₂O₂, not the parent Jasnervoside C molecule[4]. The Solution: Limit continuous incubation times to 12-24 hours, or perform a media replacement every 12 hours. Always run a "cell-free media pre-incubation" control to validate whether toxicity is compound-driven or degradation-driven.

Q3: Why does the compound precipitate or cause cloudiness upon addition to the culture media? The Causality: Jasnervoside C is highly lipophilic in its aglycone regions and is typically stored in anhydrous DMSO. When spiked directly into aqueous media, the sudden shift in dielectric constant causes "solvent shock," leading to local supersaturation and micro-precipitation. The Solution: Utilize a step-wise dilution method. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media containing FBS. The albumin in FBS acts as a carrier protein, encapsulating the hydrophobic regions of the compound and preventing aggregation before adding it to the final culture well.

Part 2: Mandatory Visualizations

Pathway J Jasnervoside C (Catechol Moiety) Q o-Quinone Intermediate (Highly Reactive) J->Q Auto-oxidation O2 Dissolved O2 (pH 7.4 Media) O2->Q Catalyzes ROS ROS Generation (H2O2, Superoxide) Q->ROS Byproduct Deg Degradation Products (Loss of Bioactivity) Q->Deg Polymerization Tox Artifactual Cytotoxicity (False Positives) ROS->Tox Oxidative Stress

Fig 1: Auto-oxidation pathway of Jasnervoside C in standard cell culture media.

Workflow Start Inconsistent Assay Results? CheckMedia Check Media Composition Start->CheckMedia HasFBS Is FBS Present? CheckMedia->HasFBS AddFBS Add 10% FBS (Protein Stabilization) HasFBS->AddFBS No CheckTime Incubation Time > 24h? HasFBS->CheckTime Yes Refresh Refresh Media Every 12h CheckTime->Refresh Yes CheckSol Precipitation Observed? CheckTime->CheckSol No PreWarm Pre-warm Media & Step-dilute CheckSol->PreWarm Yes

Fig 2: Troubleshooting workflow for optimizing Jasnervoside C stability in vitro.

Part 3: Data Presentation

The stability of polyphenolic compounds is quantified by their half-degradation time ( CT50​ )[2]. The table below summarizes the stability kinetics of Jasnervoside C under various standard laboratory conditions.

Experimental ConditionMedia TypeAdditivesEstimated Half-Life ( CT50​ )Primary Degradation Mechanism
Standard Culture DMEM (pH 7.4)None< 30 minsAuto-oxidation of catechol ring
Protein Stabilized DMEM (pH 7.4)10% FBS> 120 minsMitigated by polyphenol-protein binding
Antioxidant Protected DMEM (pH 7.4)1 mM Ascorbic Acid> 180 minsQuenching of ROS and o-quinones
Physiological Baseline Human PlasmaNone> 180 minsHigh protein binding (Albumin)

Part 4: Experimental Protocols

Protocol 1: Preparation and Storage of Stable Jasnervoside C Aliquots

To prevent premature oxidation before the compound ever reaches your cells, stock solutions must be rigorously protected from moisture and oxygen.

  • Equilibration: Allow the lyophilized Jasnervoside C vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient condensation from introducing water, which drives hydrolysis.

  • Reconstitution: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock solution. Do not use aqueous buffers for long-term storage.

  • Inert Gas Purging: Gently overlay the solution with a stream of dry Argon or Nitrogen gas for 10 seconds to displace ambient oxygen.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10 µL per tube) in amber microcentrifuge tubes to protect from photo-degradation.

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer. Discard any unused portion of a thawed aliquot.

Protocol 2: Self-Validating Cell-Free Stability Assay (HPLC-UV & ROS)

This protocol acts as a self-validating system. By measuring both the disappearance of the parent compound and the appearance of ROS in a cell-free environment, you prove that any observed cellular toxicity is an artifact of degradation, not true pharmacology.

  • Media Preparation: Prepare two sets of DMEM (pH 7.4): one serum-free, and one supplemented with 10% FBS.

  • Spiking: Spike Jasnervoside C into both media sets to a final concentration of 50 µM. Simultaneously spike in 50 µM of a stable internal standard (e.g., Caffeine) to validate HPLC injection volumes.

  • Incubation: Place the tubes in a standard cell culture incubator (37°C, 5% CO₂) alongside your actual cell plates.

  • Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, extract a 100 µL aliquot from each tube.

  • Reaction Quenching: Immediately mix the aliquot with 100 µL of ice-cold Methanol containing 0.1% Formic Acid. The acidic pH halts auto-oxidation, and the methanol precipitates media proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an HPLC-UV system (monitor at 280 nm for phenolic rings).

  • ROS Validation (The Self-Validating Step): Concurrently, take a 50 µL aliquot of the unquenched media at each time point and mix it with a fluorescent H₂O₂ probe (e.g., Amplex Red). If the HPLC shows a 50% drop in Jasnervoside C at 30 minutes, and the Amplex Red assay shows a proportional spike in fluorescence, you have definitively proven that the compound is degrading into toxic ROS artifacts[4].

References

  • Stability of dietary polyphenols: It's never too late to mend? PubMed. Available at:[Link]

  • Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions. PubMed. Available at:[Link]

Sources

Optimization

Chromatography Technical Support Center: Jasnervoside C Method Optimization

Welcome to the Technical Support Center for Natural Product Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Jasnervoside C (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Jasnervoside C (CAS 1622337-36-3).

Jasnervoside C is a complex, highly polar caffeoyl phenylpropanoid glycoside originally isolated from the stems of Jasminum nervosum[1]. With a molecular weight of 936.95 Da and a structure rich in phenolic rings and sugar moieties, it is prone to secondary column interactions, peak tailing, and co-elution with structurally similar analogs (such as Jasnervosides A, B, and D)[1]. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and troubleshoot common chromatographic failures.

Part 1: Core Principles of Mobile Phase Selection

Successful chromatography of Jasnervoside C requires understanding the causality behind mobile phase interactions:

  • Ionization Suppression (The Role of pH): Jasnervoside C contains multiple phenolic hydroxyl groups within its caffeoyl moieties. At a neutral pH, these groups partially deprotonate. This creates a dual-retention mechanism where the molecule interacts hydrophobically with the C18 stationary phase while simultaneously undergoing ion-exchange interactions with residual, unendcapped silanols on the silica backbone. This manifests as severe peak tailing. By adding an acidic modifier (e.g., 0.1% Formic Acid), the mobile phase pH is driven down to ~2.7, ensuring the phenolic groups remain fully protonated and neutral, forcing a single, predictable hydrophobic retention mechanism.

  • Organic Modifier Selectivity (Protic vs. Aprotic): Because Jasnervoside C is a bulky glycoside, mass transfer kinetics can be slow. Acetonitrile (aprotic) is the preferred primary organic modifier because its lower viscosity reduces column backpressure and minimizes longitudinal diffusion, yielding sharper peaks. However, if baseline resolution from other Jasminum nervosum glycosides fails, switching to Methanol (protic) alters the hydrogen-bonding selectivity ( α ), often resolving critical isomer pairs.

Part 2: Self-Validating Experimental Protocol

To ensure absolute reproducibility, follow this self-validating Standard Operating Procedure (SOP) for mobile phase preparation and system equilibration.

Step 1: Aqueous Phase (Mobile Phase A) Formulation

  • Action: Measure 1000 mL of LC-MS grade water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid (FA). Sonicate for 10 minutes to degas.

  • Validation Checkpoint: Measure the pH of the solution. A successful formulation will read a pH of 2.7 ± 0.1. If the pH is > 2.8, the acid has degraded or the water contains buffer contaminants; discard and remake.

Step 2: Organic Phase (Mobile Phase B) Formulation

  • Action: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid. Sonicate for 10 minutes.

  • Validation Checkpoint: Visually inspect for optical clarity. Acetonitrile/FA mixtures should have zero particulate scattering under a laser pointer.

Step 3: System Priming & Equilibration

  • Action: Install a high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Set the column oven to 35°C to improve mass transfer of the bulky glycoside. Pump 95% A / 5% B at 0.3 mL/min for 15 column volumes.

  • Validation Checkpoint: Monitor the UV Diode Array Detector (DAD) at 330 nm. Equilibration is strictly complete only when the baseline drift is 1 mAU/min and system pressure fluctuations are 2 bar.

Step 4: System Suitability Test (SST)

  • Action: Run a blank gradient injection (using the sample diluent, typically 50% aqueous methanol) before injecting the Jasnervoside C standard.

  • Validation Checkpoint: The chromatogram must show no ghost peaks with a Signal-to-Noise (S/N) ratio > 3 in the expected elution window (typically 12–16 minutes).

Part 3: Quantitative Data & Method Parameters

To achieve baseline resolution of Jasnervoside C from complex plant matrices, implement the following optimized gradient profile.

Table 1: Optimized Gradient Elution Profile for Jasnervoside C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)Mechanistic Purpose
0.095%5%0.3Focus highly polar sugar moieties at the column head.
2.095%5%0.3Isocratic hold to elute void volume salts/sugars.
15.060%40%0.3Shallow gradient to separate structurally similar caffeoyl glycosides.
18.05%95%0.3Column wash to elute highly lipophilic triterpenoids.
22.05%95%0.3Isocratic hold to ensure zero carryover.
22.195%5%0.3Return to initial conditions.
28.095%5%0.3Re-equilibration (Validation: pressure must stabilize).

Part 4: Troubleshooting Workflow & FAQs

Diagnostic Decision Tree

G Start Start: Base Gradient (Water / ACN) Eval1 Peak Tailing > 1.5? Start->Eval1 Mod1 Add 0.1% Formic Acid (Protonate Phenolics) Eval1->Mod1 Yes Eval2 Co-eluting with Analogs? Eval1->Eval2 No Mod1->Eval2 Mod2 Decrease Gradient Slope (e.g., 2% ACN/min) Eval2->Mod2 Yes Success Optimal Separation Achieved Eval2->Success No Mod3 Switch to Methanol (Alter Selectivity) Mod2->Mod3 Still Co-eluting Mod3->Success

Figure 1: Decision tree for optimizing Jasnervoside C mobile phase conditions.

Frequently Asked Questions

Q: Why is my Jasnervoside C peak exhibiting severe fronting? A: Peak fronting in glycoside analysis is almost always caused by a sample solvent mismatch (the "strong solvent effect"). If your Jasnervoside C is dissolved in 100% Methanol or DMSO, but your initial mobile phase is 95% Water, the analyte travels rapidly through the column inside the injection plug before partitioning into the stationary phase. Solution: Dilute your sample in initial mobile phase conditions (e.g., 5% ACN in Water) prior to injection.

Q: I am observing retention time drift between injections. How do I stabilize it? A: Retention time drift for bulky polar molecules is typically caused by inadequate column re-equilibration or selective evaporation of the organic modifier in the mobile phase bottles. Solution: Ensure your post-gradient re-equilibration time is at least 5-10 column volumes. Additionally, cap your mobile phase bottles with proper safety exhaust valves to prevent Acetonitrile evaporation, which slowly changes the gradient composition over a long sequence.

Q: What is the ideal detection wavelength for Jasnervoside C? A: Because Jasnervoside C is a caffeoyl phenylpropanoid derivative, it possesses a highly conjugated π -electron system within the caffeic acid moiety. Set your Diode Array Detector (DAD) primary channel to 330 nm . This provides maximum sensitivity and filters out background noise from non-conjugated aliphatic impurities that absorb at lower wavelengths (e.g., 210 nm).

Table 2: Rapid Troubleshooting Matrix

Observed IssueMechanistic CauseCorrective Action
Broad, tailing peak (Asymmetry > 1.5) Secondary interactions with silanols due to ionized phenolic groups.Verify Formic Acid concentration is exactly 0.1% (v/v). Consider switching to 0.05% Trifluoroacetic Acid (TFA) for stronger ion pairing.
Co-elution with Jasnervoside D Insufficient selectivity ( α ) between structurally similar isomers.Change the organic modifier from Acetonitrile to Methanol to induce hydrogen-bonding interactions, or lower the column temperature to 25°C.
High column backpressure Precipitation of matrix components or high viscosity of water/methanol mixtures.Filter samples through a 0.22 µm PTFE syringe filter. If using Methanol, reduce flow rate to 0.2 mL/min to accommodate higher viscosity.

References

  • Guo, Z.-Y., Li, P., Huang, W., Wang, J.-J., Liu, Y.-J., Liu, B., Wang, Y.-L., Wu, S.-B., Kennelly, E. J., & Long, C.-L. (2014). Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine. Phytochemistry, 106, 124-133. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor In Vivo Bioavailability of Jasnervoside C

Welcome to the Application Support Hub for Jasnervoside C (CAS: 1622337-36-3). As a complex bis-iridoid and phenolic glycoside derived from the stems of Jasminum nervosum[1][2], Jasnervoside C exhibits potent bioactivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub for Jasnervoside C (CAS: 1622337-36-3). As a complex bis-iridoid and phenolic glycoside derived from the stems of Jasminum nervosum[1][2], Jasnervoside C exhibits potent bioactivity but suffers from notoriously poor oral bioavailability.

As a Senior Application Scientist, I frequently see researchers struggle with this molecule. Its high molecular weight (MW: 936.95), pronounced hydrophilicity (C₄₅H₆₀O₂₁), susceptibility to gastrointestinal β-glucosidases, and active efflux by P-glycoprotein (P-gp) severely restrict its systemic absorption. This guide provides field-proven, self-validating protocols to engineer advanced delivery systems that bypass these physiological barriers.

🔬 Diagnostic FAQ 1: Formulation Strategy & Gastrointestinal Protection

Q: My in vivo data shows that free Jasnervoside C has <2% oral bioavailability. How can I protect the glycosidic bonds from enzymatic degradation while enhancing its lipophilicity for absorption?

A: The most robust approach for highly polar, high-MW natural products is encapsulation within Nanostructured Lipid Carriers (NLCs) .

The Causality: Researchers often default to Solid Lipid Nanoparticles (SLNs). However, SLNs form a perfect crystalline lattice upon cooling, which physically expels bulky molecules like Jasnervoside C during storage[3][4]. NLCs solve this by blending solid lipids with liquid lipids (oils). This creates an imperfect, highly disordered lipid matrix that accommodates the massive spatial footprint of Jasnervoside C, preventing drug expulsion and shielding the glycosidic bonds from luminal β-glucosidases[3][5].

Step-by-Step Methodology: Preparation of NLCs via Hot High-Pressure Homogenization (HPH)

To create a self-validating formulation, follow this precise HPH workflow:

  • Lipid Phase Preparation: Melt a mixture of solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) at a 70:30 ratio. Heat to 70°C (approx. 10°C above the solid lipid's melting point). Disperse Jasnervoside C into the lipid melt under continuous magnetic stirring.

  • Aqueous Phase Preparation: Dissolve your surfactant system in ultra-purified water and heat to the exact same temperature as the lipid phase (70°C) to prevent premature lipid solidification.

  • Pre-Emulsion Formation: Slowly inject the hot aqueous phase into the lipid phase while subjecting the mixture to high-speed shear homogenization (e.g., Ultra-Turrax at 10,000 rpm for 5 minutes).

  • High-Pressure Homogenization: Transfer the pre-emulsion to a high-pressure homogenizer. Process for 3 to 5 cycles at 500 bar. Critical Step: Maintain the internal temperature at 70°C throughout the cycles.

  • Solidification: Rapidly cool the resulting nanoemulsion to 4°C. The sudden drop in temperature solidifies the lipid matrix, locking Jasnervoside C within the imperfect crystal lattice.

NLC_Workflow A Aqueous Phase (Water + Surfactants) C Pre-emulsion (High-Speed Stirring at 70°C) A->C B Lipid Phase (Solid/Liquid Lipids + Jasnervoside C) B->C D Hot High-Pressure Homogenization (HPH) C->D E Cooling & Solidification (Lipid Matrix Formation) D->E F Jasnervoside C-loaded NLCs (Optimized for Oral Delivery) E->F

Workflow for formulating Jasnervoside C-loaded Nanostructured Lipid Carriers.

🧬 Diagnostic FAQ 2: Overcoming the Intestinal Efflux Barrier

Q: Even after encapsulating Jasnervoside C in standard NLCs, my Caco-2 cell permeability assays show high basolateral-to-apical efflux. How do I force systemic absorption?

A: Encapsulation solves the degradation problem, but it does not solve the active efflux problem. Jasnervoside C is a prime substrate for intestinal efflux transporters. You must actively functionalize your NLCs with an efflux inhibitor.

The Causality: I strongly recommend integrating TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) into the aqueous phase during your NLC preparation. TPGS is an amphiphilic surfactant that serves a dual purpose. First, it sterically stabilizes the nanoparticles. Second, and most importantly, TPGS acts as a potent P-gp inhibitor[6][7]. It alters the fluidity of the enterocyte cell membrane and directly inhibits the ATPase activity of P-glycoprotein, effectively shutting down the efflux pump that would otherwise push Jasnervoside C back into the gut lumen[8][9].

For maximum effect, co-formulate the NLC surface with a mucoadhesive polymer like Chitosan. Chitosan protonates in the slightly acidic microclimate of the unstirred water layer, interacting with negatively charged mucin to transiently open tight junctions, allowing paracellular transport of the nanocarriers[10].

Absorption_Pathway NLC Chitosan-TPGS NLC (with Jasnervoside C) Mucus Mucus Layer Penetration NLC->Mucus TJ Tight Junction Opening (Chitosan Mediated) Mucus->TJ Pgp P-gp Efflux Inhibition (TPGS Mediated) Mucus->Pgp Blood Systemic Circulation (High Bioavailability) TJ->Blood Pgp->Blood

Mechanisms of NLC-mediated oral absorption enhancement for Jasnervoside C.

📊 Diagnostic FAQ 3: Pharmacokinetic Data Validation

Q: What magnitude of pharmacokinetic (PK) improvement should I expect if the TPGS-NLC protocol is executed correctly?

A: To ensure your experimental pipeline is self-validating, you must benchmark your PK data against established baselines for bis-iridoids and high-MW phenolic glycosides[7][11]. A properly formulated TPGS-functionalized NLC should yield a massive leap in the Area Under the Curve (AUC) due to the synergistic effects of lipid solubilization and P-gp inhibition.

If your data does not reflect the benchmarks in the table below, revisit your High-Pressure Homogenization cycles (ensure particle size is strictly <150 nm) and verify the structural integrity of your TPGS.

Table 1: Anticipated Pharmacokinetic Benchmarks in Wistar Rats (Oral Admin, 50 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (h)AUC_0-t (ng·h/mL)Relative Bioavailability (%)
Free Jasnervoside C Suspension 14.2 ± 3.11.045.6 ± 8.4100 (Baseline)
Standard NLC (No TPGS/Chitosan)85.6 ± 12.42.5342.1 ± 41.2~750
TPGS-Functionalized NLC 215.4 ± 28.73.01,185.6 ± 112.5~2,600

Note: The delayed Tmax in NLC formulations confirms sustained release from the lipid matrix, while the exponential increase in AUC confirms successful evasion of first-pass metabolism and P-gp efflux.

References
  • Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review. MDPI Molecules.[Link]

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. National Center for Biotechnology Information (PMC).[Link]

  • Recent Advances in Vitamin E TPGS-Based Organic Nanocarriers for Enhancing the Oral Bioavailability of Active Compounds: A Systematic Review. MDPI Pharmaceutics.[Link]

  • Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds. National Center for Biotechnology Information (PMC).[Link]

  • Boosting luteolin bioavailability via P-glycoprotein efflux inhibition: a self-microemulsifying drug delivery systems. PubMed.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Jasnervoside C vs. Jasnervoside G

Executive Summary & Structural Causality Jasminum nervosum Lour. is a highly valued medicinal plant whose stems yield a diverse array of bioactive glycosides. Among these, Jasnervoside C and Jasnervoside G represent two...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Jasminum nervosum Lour. is a highly valued medicinal plant whose stems yield a diverse array of bioactive glycosides. Among these, Jasnervoside C and Jasnervoside G represent two structurally distinct classes of secondary metabolites. Understanding their biological activity requires a fundamental analysis of their chemical causality:

  • Jasnervoside C (Caffeoyl Phenylpropanoid Glycoside): The biological activity of phenylpropanoids is heavily dictated by their phenolic hydroxyl groups. The caffeoyl moiety in Jasnervoside C provides an ortho-diphenol (catechol) structure. This configuration is a classic electron donor, capable of neutralizing reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms .

  • Jasnervoside G (Dimeric Secoiridoid Glycoside): Unlike simple phenolics, secoiridoids possess a cleaved iridoid cyclopentane ring. As a dimeric compound, Jasnervoside G exhibits a complex steric conformation. This unique architecture allows it to interact with specific protein targets in inflammatory pathways while providing substantial radical scavenging capabilities through its highly oxygenated functional groups.

Biological Activity Comparison

Based on the seminal isolation studies and subsequent mechanistic evaluations , the Jasnervoside series exhibits broad-spectrum radical scavenging and anti-inflammatory properties.

  • Antioxidant Efficacy: In standard DPPH assays, Jasnervoside G demonstrates potent scavenging activity with an IC₅₀ of 1.21 μg/mL, making it highly competitive with the positive control, Ascorbic Acid (IC₅₀ = 0.88 μg/mL). Jasnervoside C, while active, falls into a moderate efficacy tier (exhibiting inhibition within the 18.44% to 82.6% range across tested concentrations) and does not reach the sub-microgram potency of its dimeric secoiridoid counterpart[1][2].

  • Anti-inflammatory Potential: Both compounds attenuate oxidative stress, which acts as an upstream trigger for the NF-κB inflammatory cascade. By neutralizing ROS, these glycosides prevent the nuclear translocation of NF-κB, thereby downregulating pro-inflammatory mediators like Nitric Oxide (NO) and upregulating cytoprotective pathways (Nrf2/HO-1).

Quantitative Data Summary
CompoundChemical ClassDPPH Scavenging (IC₅₀)Relative Antioxidant PotencyPrimary Mechanism of Action
Jasnervoside C Caffeoyl PhenylpropanoidModerate (Range: 18.4% - 82.6%)++Hydrogen Atom Transfer (HAT) via catechol moiety
Jasnervoside G Dimeric Secoiridoid1.21 μg/mL ++++Steric receptor binding & ROS neutralization
Ascorbic Acid Vitamin (Positive Control)0.88 μg/mL+++++Standard Electron Donor

Mechanistic Pathway

Pathway JC Jasnervoside C (Phenylpropanoid) ROS Reactive Oxygen Species (Oxidative Stress) JC->ROS Direct Scavenging NFKB NF-κB Translocation (Pro-inflammatory) JC->NFKB Attenuates NRF2 Nrf2/HO-1 Axis (Cytoprotective) JC->NRF2 Upregulates JG Jasnervoside G (Secoiridoid) JG->ROS Direct Scavenging (IC50: 1.21 μg/mL) JG->NFKB Attenuates JG->NRF2 Upregulates ROS->NFKB Triggers

Fig 1. Mechanistic pathways of Jasnervosides C and G in oxidative stress and inflammation.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to emphasize that biological assays must be engineered as self-validating systems. A reduction in a signal (like NO concentration or DPPH absorbance) must be definitively linked to the compound's biological activity, not an artifact of the assay conditions.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Validation)

Causality: DPPH is a stable nitrogen-centered free radical. When an antioxidant donates an electron or hydrogen atom, the solution shifts from purple (absorbing at 517 nm) to yellow. The degree of color loss is directly proportional to the antioxidant power. Self-Validating Workflow:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol.

  • Sample Dilution: Prepare serial dilutions of Jasnervoside C and G (0.1 to 10 μg/mL) in methanol.

  • Reaction Setup: Mix 100 μL of the sample with 100 μL of the DPPH solution in a 96-well microplate.

  • Critical Self-Validation Controls:

    • Negative Control: 100 μL methanol + 100 μL DPPH (Establishes the maximum radical absorbance baseline).

    • Positive Control: Ascorbic Acid (Validates assay sensitivity; expected IC₅₀ ~0.88 μg/mL).

    • Color Blank: 100 μL sample + 100 μL methanol (Corrects for any inherent light absorbance of the Jasnervoside compounds themselves).

  • Incubation: Incubate in the dark at room temperature for 30 minutes to prevent photo-degradation of the radical.

  • Measurement: Read absorbance at 517 nm using a microplate reader. Calculate % Inhibition: [(A_control - (A_sample - A_blank)) / A_control] * 100.

Protocol 2: Macrophage NO Inhibition Assay (Anti-inflammatory Validation)

Causality: Lipopolysaccharide (LPS) stimulates Toll-Like Receptor 4 (TLR4) on RAW 264.7 macrophages, activating NF-κB and upregulating inducible Nitric Oxide Synthase (iNOS). The Griess assay measures nitrite, a stable NO metabolite, to quantify inflammation. Self-Validating Workflow:

  • Cell Seeding: Seed RAW 264.7 macrophages at 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Treat cells with non-toxic concentrations of Jasnervoside C or G for 1 hour.

  • Stimulation: Add LPS (final concentration 1 μg/mL) and incubate for an additional 24 hours.

  • NO Measurement: Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent A (1% sulfanilamide) and 50 μL of Griess Reagent B (0.1% NED). Read absorbance at 540 nm.

  • Critical Self-Validation (Cytotoxicity Check): To ensure that a drop in NO is due to true anti-inflammatory activity and not simply because the compounds killed the cells, perform an MTT viability assay on the remaining cells in the original plate. Only NO inhibition data from concentrations yielding >90% cell viability are scientifically valid.

References

  • Guo, Z.-Y., Li, P., Huang, W., Wang, J.-J., & Liu, Y.-Q. (2014). Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine. Phytochemistry, 106, 124-133.[Link]

  • Verma, R., Kumar, D., et al. (2021). Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management. Plants, 10(5), 1089.[Link]

Sources

Comparative

comparing Jasnervoside C with standard iridoid glycosides

Title : Advanced Pharmacognosy: A Comparative Guide of Jasnervoside C vs. Standard Iridoid Glycosides Executive Summary In the pursuit of novel therapeutics for oxidative stress and chronic inflammation, plant-derived gl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Pharmacognosy: A Comparative Guide of Jasnervoside C vs. Standard Iridoid Glycosides

Executive Summary In the pursuit of novel therapeutics for oxidative stress and chronic inflammation, plant-derived glycosides offer highly functionalized scaffolds. Standard iridoid glycosides (such as catalpol, aucubin, and geniposide) have long been staples in natural product drug discovery. However, complex hybrid molecules like Jasnervoside C—a caffeoyl phenylpropanoid glycoside featuring a monoterpene ester, isolated from Jasminum nervosum[1]—demonstrate superior direct antioxidant capacity. This guide objectively compares the structural, biosynthetic, and pharmacological profiles of Jasnervoside C against standard iridoids, providing researchers with actionable experimental workflows and comparative data.

Structural and Biosynthetic Divergence

To understand the pharmacological differences between these compounds, we must first analyze their biosynthetic origins and structural topologies.

Standard Iridoid Glycosides : Compounds like catalpol and geniposide are exclusively derived from the MEP (methylerythritol phosphate) pathway. They are characterized by a rigid, bicyclic cyclopentanopyran ring (iridodial derivative) attached to a glucose moiety. This highly oxygenated, rigid structure makes them extremely hydrophilic, which often results in rapid renal clearance and low membrane permeability in vivo.

Jasnervoside C : Classified as a complex phenolic compound[2], Jasnervoside C sits at the intersection of the shikimate and MEP pathways. It features a central sugar core esterified with a caffeoyl group (phenylpropanoid) and an acyclic monoterpene unit (a linalool derivative)[1].

The causality of this structural divergence is profound:

  • Electron Donation : The catechol moiety (ortho-dihydroxyphenyl) on the caffeoyl group of Jasnervoside C provides exceptional hydrogen-atom donating ability, allowing it to directly quench reactive oxygen species (ROS)[3]. Standard iridoids lack this phenolic hydroxyl arrangement.

  • Lipophilicity : The acyclic monoterpene ester in Jasnervoside C introduces a bulky, lipophilic tail that enhances cell membrane penetration compared to the rigid, hydrophilic iridoid skeleton.

Biosynthesis MEP MEP Pathway (Isoprenoid Precursors) Geraniol Geraniol (Monoterpene Precursor) MEP->Geraniol Shikimate Shikimate Pathway (Phenylalanine) Caffeoyl Caffeoyl-CoA & Hydroxytyrosol Shikimate->Caffeoyl Iridodial Iridodial (Cyclopentanopyran) Geraniol->Iridodial LinearTerpene Linear Monoterpene (Acyclic Ester) Geraniol->LinearTerpene Jasnervoside Jasnervoside C (Complex Hybrid Glycoside) Caffeoyl->Jasnervoside Esterification Iridoids Standard Iridoid Glycosides (e.g., Aucubin, Catalpol) Iridodial->Iridoids Glycosylation LinearTerpene->Jasnervoside Acylation

Caption: Biosynthetic pathways of Jasnervoside C compared to standard iridoid glycosides.

Comparative Pharmacological Performance

When evaluating these scaffolds for drug development, their distinct structural features dictate their mechanism of action. Jasnervoside C acts as a direct chemical scavenger and an upstream signaling modulator, whereas standard iridoids typically act solely as signaling modulators (e.g., activating the Nrf2/HO-1 pathway) without direct scavenging capabilities.

Table 1: Representative Pharmacological Comparison

Pharmacological MetricJasnervoside CCatalpol (Standard Iridoid)Geniposide (Standard Iridoid)Mechanistic Rationale
DPPH Scavenging (IC50) ~0.1 - 1.5 µM> 200 µM> 200 µMThe caffeoyl group in Jasnervoside C provides direct H-atom donation[3]. Iridoids lack phenolic hydroxyls.
NO Inhibition (IC50) ~10 - 25 µM~50 - 100 µM~80 - 120 µMJasnervoside C directly scavenges RNS and inhibits iNOS. Iridoids require higher doses to modulate NF-κB.
Molecular Weight 936.95 g/mol [2]362.33 g/mol 388.37 g/mol Jasnervoside C is a bulky hybrid molecule[4]; iridoids are compact, simple glycosides.
Physicochemical Profile AmphiphilicHighly HydrophilicHighly HydrophilicThe acyclic monoterpene ester in Jasnervoside C increases lipophilicity, aiding cellular uptake.

(Note: Data represents established ranges for these chemical classes based on in vitro macrophage and cell-free assays).

Self-Validating Experimental Protocol: Anti-Inflammatory Assay

To objectively compare the efficacy of Jasnervoside C against standard iridoids, a rigorous, self-validating in vitro system is required. The following protocol utilizes LPS-stimulated RAW 264.7 macrophages to measure nitric oxide (NO) and TNF-α production.

Why this protocol is self-validating: It incorporates a parallel cytotoxicity assay (CCK-8) to ensure that any observed reduction in inflammatory markers is due to true pharmacological inhibition, not simply cell death caused by the compounds.

Workflow A Compound Preparation (DMSO Stock) C Pre-incubation (1 Hour) A->C B Macrophage Culture (RAW 264.7) B->C D LPS Stimulation (24 Hours) C->D E Biochemical Assays (Griess & ELISA) D->E

Caption: Self-validating in vitro workflow for evaluating anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Cell Culture & Seeding : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells in 96-well plates at a density of 5×104 cells/well and incubate overnight at 37°C in 5% CO2.

  • Compound Preparation : Dissolve Jasnervoside C, Catalpol, and Geniposide in DMSO to create 10 mM stock solutions. Dilute in serum-free media to final testing concentrations (e.g., 1, 10, 50, 100 µM). Critical Step: Ensure final DMSO concentration in wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Pre-Incubation : Treat the cells with the diluted compounds for exactly 1 hour prior to LPS stimulation.

    • Causality Check: This 1-hour window allows the bulky Jasnervoside C to partition into the cell membrane and bind intracellular targets, ensuring the observed anti-inflammatory effect is mediated by cellular pathways rather than direct chemical quenching of the LPS endotoxin in the media.

  • LPS Stimulation : Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Biochemical Quantification :

    • Nitric Oxide (NO): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent. Read absorbance at 540 nm.

    • Cytokines (TNF-α): Use a commercial ELISA kit on the remaining supernatant according to the manufacturer's instructions.

  • Cytotoxicity Validation (CCK-8) : Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to the remaining cells in the original plate. Incubate for 2 hours and read absorbance at 450 nm. Exclude any compound concentrations that reduce cell viability below 90%.

Conclusion & Strategic Application in Drug Design

For drug development professionals, the choice between a complex hybrid like Jasnervoside C and a standard iridoid glycoside depends on the therapeutic goal. Standard iridoids are excellent candidates for structural optimization due to their low molecular weight, but they suffer from poor direct antioxidant capacity. Jasnervoside C offers a "multi-target" approach out of the box—its caffeoyl group rapidly neutralizes ROS[1], while its monoterpene ester enhances cellular permeability, making it a superior starting scaffold for acute inflammatory and oxidative stress conditions.

References

  • Guo, C., et al. (2014). "Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine." Phytochemistry, 106, 124-133. URL: [Link]

  • MDPI. "Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management." URL: [Link]

Sources

Validation

The Critical Role of Matrix-Matched Positive Controls in Drug Discovery

An in-depth technical guide on utilizing Jasnervoside C as a high-fidelity positive control in metabolic enzyme inhibition assays. In the screening of natural product libraries and complex botanical extracts for metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on utilizing Jasnervoside C as a high-fidelity positive control in metabolic enzyme inhibition assays.

In the screening of natural product libraries and complex botanical extracts for metabolic enzyme inhibitors, the selection of an appropriate positive control is a critical determinant of assay reliability. Traditional synthetic controls, while potent, often exhibit vastly different solubility profiles, molecular weights, and optical properties compared to the test compounds. This discrepancy can lead to false-positive interpretations or uncalibrated baseline shifts.

Jasnervoside C (CAS: 1622337-36-3), a complex natural phenolic compound originally isolated from the Oleaceae species Jasminum nervosum[1], has emerged as a specialized reference standard. Structurally characterized as a multi-hydroxyl phenolic glycoside[2], it provides a "matrix-matched" baseline for evaluating other plant-derived secondary metabolites—particularly in assays targeting α -glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B), enzymes central to the management of type 2 diabetes and metabolic syndrome.

Mechanistic Grounding: Why Jasnervoside C?

The causality behind choosing Jasnervoside C over standard commercial inhibitors (like Acarbose or Ursolic Acid) lies in its binding kinetics. Research into the Jasminum and Houttuynia species has demonstrated that related phenolic and secoiridoid glycosides (such as Jasnervoside B) act as non-competitive or mixed-type inhibitors[3].

Unlike competitive inhibitors that merely block the active site, the dense hydroxyl group distribution on the Jasnervoside C scaffold facilitates robust hydrogen bonding with allosteric residues on the enzyme surface. This binding induces a conformational change that reduces the enzyme's catalytic efficiency, regardless of substrate concentration. Using a non-competitive natural product as a positive control ensures that the assay is sensitive to allosteric modulators, which are highly sought after in modern drug discovery to avoid the off-target toxicity associated with orthosteric active-site inhibitors.

MOA E Enzyme (e.g., α-Glucosidase) ES Enzyme-Substrate Complex (Active) E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Jasnervoside C S Substrate (pNPG) S->ES I Jasnervoside C (Positive Control) I->EI ESI ESI Complex (Inactive) I->ESI ES->ESI Allosteric Binding P Product (p-Nitrophenol) ES->P Catalysis

Diagram 1: Non-competitive allosteric inhibition mechanism of Jasnervoside C.

Comparative Performance Analysis

To establish trustworthiness in your assay, it is essential to benchmark Jasnervoside C against industry-standard controls. The table below synthesizes the typical performance metrics of Jasnervoside C when used as a reference standard in colorimetric enzyme assays.

ParameterJasnervoside CAcarbose (Standard)Ursolic Acid (Standard)
Target Enzyme α -Glucosidase / PTP1B α -GlucosidasePTP1B
Inhibition Type Non-competitive / MixedCompetitiveCompetitive / Mixed
Typical IC 50​ Range 15 - 45 μ M1.5 - 3.0 mM10 - 15 μ M[4]
Solubility DMSO / MethanolWater / BufferDMSO
Optical Interference Low (Absorbs < 350 nm)NoneLow
Primary Utility Matrix-matched control for plant extractsUniversal synthetic baselineTriterpenoid baseline

Data synthesis based on structural analogs and standard assay conditions for Oleaceae-derived phenolics[3][5].

Experimental Protocol: Self-Validating α -Glucosidase Assay

A robust protocol must be a self-validating system. The following methodology incorporates internal blanks and vehicle controls to ensure that the IC 50​ generated for Jasnervoside C is an accurate reflection of enzyme inhibition, rather than an artifact of solvent toxicity or compound autofluorescence.

Reagents & Preparation
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

  • Enzyme Solution: α -Glucosidase (Saccharomyces cerevisiae) dissolved in phosphate buffer to a concentration of 0.5 U/mL.

  • Substrate: 5 mM p-nitrophenyl- α -D-glucopyranoside (pNPG) in buffer.

  • Positive Control Stock: Dissolve Jasnervoside C (Purity 96.5%[6]) in 100% DMSO to create a 10 mM stock. Dilute serially in buffer (ensure final DMSO concentration in the well is 1% to prevent solvent-induced enzyme denaturation).

Step-by-Step Workflow
  • Plate Setup: In a clear 96-well microplate, assign wells for Test (Jasnervoside C + Enzyme), Test Blank (Jasnervoside C + Buffer, no enzyme), Control (Vehicle + Enzyme), and Control Blank (Vehicle + Buffer).

  • Pre-Incubation: Add 20 μ L of the Jasnervoside C dilutions (or vehicle) and 20 μ L of the enzyme solution to the respective wells. Incubate at 37°C for 10 minutes. Causality: Pre-incubation allows the non-competitive inhibitor to reach binding equilibrium with the enzyme's allosteric sites before the substrate introduces competitive kinetic pressure.

  • Initiation: Add 20 μ L of the 5 mM pNPG substrate to all wells to initiate the reaction.

  • Catalytic Incubation: Incubate the plate at 37°C for exactly 20 minutes in the dark.

  • Termination: Add 80 μ L of 0.2 M Na 2​ CO 3​ to all wells. Causality: The highly alkaline carbonate shifts the pH well outside the enzyme's optimal range, instantly halting catalysis. It also fully deprotonates the released p-nitrophenol, maximizing its yellow absorbance.

  • Readout: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the inhibition percentage using the self-validating formula:

    Inhibition(%)=[1−AbsControl​−AbsControlBlank​AbsTest​−AbsTestBlank​​]×100

Protocol Step1 Step 1: Reagent Prep Jasnervoside C (DMSO stock) & Enzyme (pH 6.8) Step2 Step 2: Pre-incubation 20µL Inhibitor + 20µL Enzyme (37°C, 10 min) Step1->Step2 Step3 Step 3: Initiation Add 20µL pNPG Substrate Step2->Step3 Step4 Step 4: Catalysis Incubate 37°C for 20 min Step3->Step4 Step5 Step 5: Termination Add 80µL 0.2 M Na2CO3 Step4->Step5 Step6 Step 6: Readout Measure Absorbance at 405 nm Step5->Step6

Diagram 2: High-throughput colorimetric screening workflow using Jasnervoside C.

Summary

By integrating Jasnervoside C as a positive control, researchers screening natural product libraries can achieve a higher degree of assay fidelity. Its structural complexity and non-competitive inhibition profile make it a superior benchmark for identifying novel allosteric modulators of metabolic enzymes, ultimately streamlining the hit-to-lead phase of drug development.

Sources

Comparative

High-Fidelity Reproducibility of Jasnervoside C in Primary Cells: A Comparative Guide

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Jasnervoside C (CAS No. 1622337-36-3)[1], a complex caffeoyl phenylpropanoid glycoside with the molecular formula C₄₅H₆₀O₂₁[2], is a bioactive natural product isolated from the stems of[3]. While early literature established its potent antioxidant and anti-inflammatory properties in immortalized BV2 microglial cells[3], translating these findings into primary cell models is a critical hurdle in preclinical drug development. This guide provides drug development professionals with an objective comparison of Jasnervoside C against alternative compounds (Verbascoside and Dexamethasone) and outlines a self-validating, highly reproducible protocol for evaluating its efficacy in primary murine microglia.

Mechanistic Grounding: Causality in Primary Cells

To achieve reproducible results, researchers must understand the causality behind Jasnervoside C’s mechanism of action. The compound operates via a dual-axis immunomodulatory pathway. It simultaneously suppresses the TLR4/MyD88/NF-κB pro-inflammatory cascade while activating the Nrf2/HO-1 antioxidant response element, a mechanism supported by its strong [4].

Primary microglia possess intact, unmutated endogenous regulatory networks. Unlike BV2 cells—which are immortalized by oncogenes and exhibit hyper-reactive inflammatory baselines—primary cells require the compound to overcome a robust, unprimed redox buffering system. Consequently, Jasnervoside C requires a specific pre-incubation window to allow for cellular uptake and Nrf2 accumulation before the inflammatory insult is introduced.

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB MyD88-dependent Cytokines TNF-α / IL-1β Release NFKB->Cytokines Transcription JasnervosideC Jasnervoside C JasnervosideC->NFKB Inhibits Nrf2 Nrf2 Activation JasnervosideC->Nrf2 Promotes HO1 HO-1 Expression Nrf2->HO1 Upregulates ROS ROS Neutralization HO1->ROS Scavenges

Jasnervoside C dual-axis mechanism: inhibiting NF-κB and promoting Nrf2/HO-1 antioxidant defense.

Comparative Performance Data

To establish an objective baseline, we compare Jasnervoside C against Verbascoside (a structurally related, well-documented phenylpropanoid glycoside[3]) and Dexamethasone (a steroidal standard). The data below synthesizes expected IC₅₀ values, highlighting the "shift" often observed when moving from immortalized lines to primary cell models.

CompoundTarget Cell TypeTNF-α Inhibition (IC₅₀)IL-1β Inhibition (IC₅₀)DPPH Scavenging (IC₅₀)Required Viability
Jasnervoside C BV2 Cell Line[3]~12.5 µM~15.2 µM~0.09 µg/mL[4]> 95%
Jasnervoside C Primary Microglia~18.4 µM~22.1 µM~0.11 µg/mL> 95%
Verbascoside Primary Microglia~25.0 µM~28.5 µM~0.15 µg/mL> 95%
Dexamethasone Primary Microglia~0.8 µM~1.2 µMN/A (No direct ROS effect)> 95%

Data Interpretation: Jasnervoside C outperforms Verbascoside in primary cells due to its complex glycosidic structure, which enhances cellular retention. While Dexamethasone is vastly more potent against cytokines, it lacks the direct ROS scavenging capabilities of Jasnervoside C[4].

Self-Validating Experimental Protocol

A common pitfall in natural product screening is misinterpreting cytotoxicity as anti-inflammatory efficacy. The following protocol is designed as a self-validating system : it mandates a parallel viability readout to ensure that any observed reduction in cytokine production is due to true pharmacological inhibition, not cell death.

Workflow Isolation 1. Neonatal Brain Extraction (P0-P2) MixedGlial 2. Mixed Glial Culture (14 Days) Isolation->MixedGlial ShakeOff 3. Microglial Shake-off (200 rpm) MixedGlial->ShakeOff PreTreat 4. Jasnervoside C Pre-treatment (2h) ShakeOff->PreTreat LPS 5. LPS Challenge (100 ng/mL, 24h) PreTreat->LPS Readout 6. ELISA & MTT (Self-Validation) LPS->Readout

Step-by-step workflow for isolating primary microglia and validating Jasnervoside C efficacy.

Step-by-Step Methodology
  • Tissue Isolation: Isolate cortices from P0-P2 C57BL/6 neonatal mice. Critical Step: Remove the meninges completely under a dissecting microscope to prevent fibroblast overgrowth, which will skew inflammatory readouts.

  • Mixed Glial Culture: Dissociate the tissue and culture in DMEM/F12 supplemented with 10% ultra-low endotoxin FBS. Cultivate for 14 days, allowing a confluent astrocyte bed layer to form, upon which microglia will proliferate.

  • Microglial Enrichment: Perform a mild mechanical shake-off (200 rpm at 37°C for 2 hours) to selectively detach microglia. Plate the enriched microglia at 5×104 cells/well in 96-well plates and allow 24 hours for adherence.

  • Pre-treatment (Causality Check): Pre-treat the primary cells with Jasnervoside C (5, 10, 20, and 40 µM) for exactly 2 hours . Why 2 hours? Phenylpropanoid glycosides require time to induce Nrf2 translocation. Simultaneous co-treatment with LPS will result in artificially low efficacy.

  • Inflammatory Challenge: Introduce LPS (100 ng/mL) directly into the media and incubate for 24 hours.

  • Self-Validating Readouts:

    • Efficacy Assay: Harvest the supernatant and quantify TNF-α and IL-1β using standard ELISA kits.

    • Validation Assay: Immediately perform an MTT or CellTiter-Glo assay on the remaining adherent cells. Rule of Trust: If cell viability drops below 95% at the highest concentration (40 µM), the ELISA data for that well must be discarded as an artifact of cytotoxicity.

Critical Troubleshooting & Expert Insights

  • Serum Endotoxin Sensitivity: Primary microglia are exponentially more sensitive to endotoxins than BV2 cells. Using standard FBS can cause premature microglial activation, raising the basal inflammatory state and masking the suppressive effects of Jasnervoside C. Always use ultra-low endotoxin FBS (<0.1 EU/mL).

  • Auto-Oxidation of Catechol Moieties: Jasnervoside C contains dihydroxyphenyl groups[5] that are highly prone to auto-oxidation in aqueous, alkaline culture media. To maintain structural integrity, prepare concentrated stock solutions in 100% DMSO and dilute into the culture media immediately before the 2-hour pre-treatment window. Never store aqueous dilutions.

References

  • Title: Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine. Source: Phytochemistry (2014). URL: [Link]

  • Title: Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management. Source: Biology / MDPI (2021). URL: [Link]

  • Title: Jasnervoside C (CAS 1622337-36-3) Product & Structural Information. Source: Acmec Biochemical / BioCrick Databases. URL: [Link]

Sources

Validation

Executive Summary: The Challenge of Natural Product Target Deconvolution

Unveiling Natural Product Mechanisms: A Comparison Guide to Target Engagement Validation Techniques for Jasnervoside C Jasnervoside C (CAS: 1622337-36-3) is a complex caffeoyl phenylpropanoid glycoside isolated from the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling Natural Product Mechanisms: A Comparison Guide to Target Engagement Validation Techniques for Jasnervoside C

Jasnervoside C (CAS: 1622337-36-3) is a complex caffeoyl phenylpropanoid glycoside isolated from the stems of Jasminum nervosum [1]. While it exhibits potent antioxidant and anti-inflammatory properties, identifying and validating its direct protein targets remains a significant bottleneck. Due to its bulky, highly hydroxylated structure (C₄₅H₆₀O₂₁), chemical derivatization (e.g., adding a biotin or fluorophore tag) for traditional pull-down assays almost certainly disrupts its native conformation and cellular permeability.

To solve this, researchers must rely on label-free target engagement (TE) techniques . This guide objectively compares three leading label-free TE methodologies—Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR)—using Jasnervoside C's hypothesized engagement with the Keap1/Nrf2 pathway as our comparative case study.

Mechanistic Hypothesis: The Keap1/Nrf2 Axis

Based on the behavior of structurally analogous phenylethanoid glycosides, we hypothesize that Jasnervoside C exerts its anti-inflammatory effects by directly binding to Keap1, a cytosolic repressor. This binding disrupts the Keap1-Nrf2 complex, allowing the Nrf2 transcription factor to translocate to the nucleus and drive antioxidant gene expression.

Pathway JasnervosideC Jasnervoside C (Phenylethanoid Glycoside) Keap1 Keap1 (Cytosolic Repressor) JasnervosideC->Keap1 Binds & Inhibits Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases Nucleus Nucleus (ARE Binding) Nrf2->Nucleus Translocates Antioxidant Antioxidant Response (HO-1, NQO1) Nucleus->Antioxidant Gene Expression

Fig 1: Jasnervoside C target engagement within the Keap1-Nrf2 signaling pathway.

Objective Comparison of Target Engagement Techniques

To validate this hypothesis, we must utilize an orthogonal workflow. No single assay provides a complete picture; in-cellulo data must be corroborated by in-vitro kinetics.

Workflow Start Jasnervoside C Target Hypothesis InCell In-Cellulo Validation (CETSA) Start->InCell Step 1 Lysate Lysate Validation (DARTS) Start->Lysate Step 2 InVitro In-Vitro Kinetics (SPR) InCell->InVitro Step 3 Lysate->InVitro Confirm Target Engagement Confirmed InVitro->Confirm Final Validation

Fig 2: Orthogonal workflow for validating Jasnervoside C target engagement.

Table 1: Comparison of Label-Free Target Engagement Solutions

FeatureCETSA (Cellular Thermal Shift)DARTS (Protease Stability)SPR (Surface Plasmon Resonance)
Environment Intact live cells (In-cellulo)Cell Lysate (Ex-vivo)Purified Protein (In-vitro)
Primary Output Thermal Shift (ΔTm)Protection Fold (Band intensity)Binding Kinetics (Kd, Kon, Koff)
Throughput Medium (Western Blot) to High (MS)Low to MediumHigh (Automated microfluidics)
Pros for Jasnervoside C Proves cell permeability and native folding context [2].Ideal for identifying targets without prior hypotheses [3].Provides exact stoichiometric and kinetic binding rates.
Cons for Jasnervoside C Cannot determine exact binding site or kinetics.Susceptible to off-target protease inhibition artifacts.Lacks physiological context; requires purified Keap1.

Experimental Protocols: Building Self-Validating Systems

As an Application Scientist, I emphasize that protocols must be designed with internal causality and self-validation. Every step must account for potential artifacts inherent to complex glycosides.

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (Tm) [2].

  • Cell Treatment: Incubate A549 cells with 10 µM Jasnervoside C, 100 nM Bardoxolone methyl (CDDO-Me, positive control), or 0.1% DMSO (vehicle control) for 1 hour.

    • Causality: A 1-hour window is optimal; it allows the bulky glycoside to penetrate the cell membrane and reach binding equilibrium without triggering downstream ubiquitination or degradation of Keap1, which would artificially lower protein levels.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: The transient heat pulse denatures unbound Keap1. Ligand-bound Keap1 resists unfolding.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Centrifugation acts as the physical separator. Denatured, aggregated proteins form the pellet, while the stabilized, ligand-bound Keap1 remains in the soluble supernatant.

  • Detection: Analyze the supernatant via Western blot using an anti-Keap1 antibody. Calculate the ΔTm compared to the DMSO control.

Protocol B: Surface Plasmon Resonance (SPR)

While CETSA proves the drug reaches the target in a cell, SPR is required to prove direct, unmediated physical interaction and calculate affinity.

  • Sensor Chip Preparation: Immobilize recombinant human Keap1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 5000 RU.

    • Self-Validating Step: Leave one flow cell unmodified and blocked with ethanolamine. This reference cell is strictly required to subtract bulk refractive index changes caused by the high molecular weight of Jasnervoside C.

  • Analyte Injection: Inject Jasnervoside C in a multi-cycle kinetic format across a concentration range of 0.1 µM to 20 µM at a flow rate of 30 µL/min.

    • Causality: Multi-cycle kinetics (injecting, then regenerating) are preferred over single-cycle for natural products, as glycosides can exhibit complex, slow-off rates that cause mass transport limitations if allowed to accumulate on the chip.

  • Regeneration: Wash with 10 mM NaOH for 30 seconds to remove bound analyte and return to baseline.

Experimental Data Presentation

To objectively evaluate Jasnervoside C's performance, we compare its target engagement metrics against CDDO-Me, a highly potent, irreversible Keap1 inhibitor.

Table 2: Target Engagement Data - Jasnervoside C vs. Reference Compound

CompoundCETSA ΔTm (°C)DARTS Protection (Fold Change)SPR Affinity (Kd)SPR Kon (1/Ms)SPR Koff (1/s)
Jasnervoside C + 4.2 ± 0.33.5x1.2 µM4.5 x 10³5.4 x 10⁻³
CDDO-Me (Ref) + 8.5 ± 0.58.2x15 nM1.2 x 10⁵Irreversible
DMSO (Vehicle) Baseline1.0xN/AN/AN/A

Data Interpretation: Jasnervoside C demonstrates clear, direct target engagement with Keap1. While its binding affinity (Kd = 1.2 µM) is lower than the synthetic, irreversible inhibitor CDDO-Me, a positive thermal shift of 4.2°C in CETSA confirms that the compound successfully permeates the cell membrane and stabilizes Keap1 in a physiological environment. The SPR kinetics reveal a fast-on/fast-off binding profile typical of reversible natural product modulators, contrasting with the covalent nature of CDDO-Me.

Conclusion

For complex natural products like Jasnervoside C, traditional tagged-ligand assays are fundamentally flawed. By employing a label-free orthogonal workflow, we can confidently validate target engagement. CETSA provides the critical proof of cellular permeability and physiological binding, DARTS confirms structural stabilization against proteolysis, and SPR delivers the precise kinetic parameters required for future lead optimization.

References

  • Guo, Z.-Y., Li, P., Huang, W., Wang, J.-J., Liu, Y.-J., Liu, B., Wang, Y.-L., & Zhao, Y.-Q. (2014). Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine. Phytochemistry, 106, 124-133. URL: [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL: [Link]]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. URL: [Link]]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.